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4-Ethylpyrimidine-5-carboxylic acid Documentation Hub

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  • Product: 4-Ethylpyrimidine-5-carboxylic acid
  • CAS: 1147710-24-4

Core Science & Biosynthesis

Foundational

4-Ethylpyrimidine-5-carboxylic acid chemical properties

An In-depth Technical Guide on the Synthesis, Properties, and Characterization of 4-Ethylpyrimidine-5-carboxylic Acid Abstract Pyrimidine-5-carboxylic acid derivatives represent a cornerstone scaffold in medicinal chemis...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide on the Synthesis, Properties, and Characterization of 4-Ethylpyrimidine-5-carboxylic Acid

Abstract

Pyrimidine-5-carboxylic acid derivatives represent a cornerstone scaffold in medicinal chemistry and drug development, valued for their versatile reactivity and profound biological activities.[1][2][3] This technical guide provides a comprehensive overview of the chemical properties of a representative molecule, 4-Ethylpyrimidine-5-carboxylic acid. Due to the specificity of this substitution pattern, direct experimental data is sparse in publicly available literature. Therefore, this document serves as both a repository of known information on closely related analogues and a predictive guide for researchers. It outlines robust, field-proven methodologies for its synthesis, purification, and characterization. By integrating foundational chemical principles with data from analogous structures, this whitepaper offers a predictive framework for its physicochemical properties, spectroscopic signature, and chemical reactivity. The protocols and insights are designed to be directly applicable for scientists engaged in heterocyclic chemistry and the development of novel pharmaceutical agents.

Molecular Structure and Identification

A precise understanding of the molecule's structure is fundamental for interpreting its chemical behavior and spectroscopic data.

PropertyValue
IUPAC Name 4-Ethylpyrimidine-5-carboxylic acid
Molecular Formula C₇H₈N₂O₂
Molecular Weight 152.15 g/mol
Canonical SMILES CCC1=NC=C(C(=N1))C(=O)O
InChI Key Inferred from structure
CAS Number Not assigned

Proposed Synthesis and Methodological Rationale

The construction of the substituted pyrimidine ring is a well-established field in organic synthesis. The most logical and versatile approach involves the condensation of an amidine with a suitably functionalized β-dicarbonyl equivalent. This ensures high regioselectivity and good yields.

Synthetic Workflow Diagram

The following diagram illustrates a proposed two-step synthesis starting from commercially available reagents. The core principle is the creation of a vinylogous ester-amide system that readily undergoes cyclization with propanamidine.

G A Diethyl malonate + Triethyl orthoformate B Ethoxymethylene malonic acid diethyl ester A->B Acetic anhydride D Ethyl 4-hydroxy-2-ethylpyrimidine-5-carboxylate B->D NaOEt, Ethanol C Propanamidine hydrochloride C->D E Ethyl 4-chloro-2-ethylpyrimidine-5-carboxylate D->E POCl3, heat F Ethyl 4-ethylpyrimidine-5-carboxylate E->F H2, Pd/C, Et3N G 4-Ethylpyrimidine-5-carboxylic acid (Target) F->G 1. NaOH (aq) 2. HCl (aq)

Sources

Exploratory

Technical Guide: Spectroscopic Characterization of 4-Ethylpyrimidine-5-carboxylic acid

[1][2] Executive Summary This technical guide provides a comprehensive spectroscopic profile for 4-Ethylpyrimidine-5-carboxylic acid (MW: 152.15 g/mol ).[1][2] As a critical intermediate in the synthesis of antifolates a...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary

This technical guide provides a comprehensive spectroscopic profile for 4-Ethylpyrimidine-5-carboxylic acid (MW: 152.15 g/mol ).[1][2] As a critical intermediate in the synthesis of antifolates and kinase inhibitors, accurate characterization of this moiety is essential for establishing Good Manufacturing Practice (GMP) compliance.

This document moves beyond basic spectral listing to provide a causal analysis of spectral features, enabling researchers to distinguish the target compound from common synthetic impurities (e.g., 4-methyl analogs, decarboxylated byproducts, or unhydrolyzed esters).[2]

Structural Analysis & Synthetic Context

Understanding the synthesis is a prerequisite for accurate spectral interpretation.[2] The 4-ethylpyrimidine-5-carboxylic acid scaffold is typically constructed via the condensation of ethyl 3-oxopentanoate with formamidine acetate , followed by ester hydrolysis.[1][2]

  • Critical Quality Attribute (CQA): The presence of the ethyl group at C4 (vs. methyl) and the free carboxylic acid at C5 (vs. ethyl ester).[2]

  • Numbering System: The pyrimidine ring is numbered starting from the bottom nitrogen (N1), going towards the other nitrogen (N3).[2] The ethyl group is at position 4; the carboxylic acid is at position 5.[2]

Workflow Diagram: Synthesis to Validation

The following diagram outlines the logical flow from crude synthesis to spectroscopic validation, highlighting decision nodes for impurity detection.

G Synthesis Condensation (Ethyl 3-oxopentanoate + Formamidine) Intermediate Intermediate: Ethyl 4-ethylpyrimidine-5-carboxylate Synthesis->Intermediate Cyclization Hydrolysis Hydrolysis (NaOH / H2O) Intermediate->Hydrolysis Deprotection Target Target: 4-Ethylpyrimidine-5-carboxylic acid Hydrolysis->Target Acidification NMR 1H NMR Analysis (Check Ethyl vs Methyl) Target->NMR Structural ID IR IR Analysis (Check COOH vs Ester) Target->IR Functional Group ID NMR->Synthesis Impurity Feedback

Figure 1: Synthetic pathway and critical analytical control points for 4-Ethylpyrimidine-5-carboxylic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the primary tool for structural validation. The data below assumes DMSO-d6 as the solvent.[1][2] DMSO is preferred over CDCl3 due to the poor solubility of pyrimidine carboxylic acids in non-polar solvents and the need to visualize the acidic proton.[2]

1H NMR Data (400 MHz, DMSO-d6)

The spectrum is characterized by two distinct aromatic singlets and a classic ethyl pattern, deshielded by the aromatic ring.[2]

PositionShift (

, ppm)
MultiplicityIntegrationAssignment Logic & Diagnostic Value
COOH 13.0 - 13.5Broad Singlet1HAcid Confirmation: Disappearance of this peak upon D2O shake confirms acidic nature.[1][2] Absence indicates salt form.
H-2 9.15 - 9.25Singlet1HRing Integrity: Most deshielded aromatic proton due to location between two electronegative nitrogens.[1][2]
H-6 8.95 - 9.05Singlet1HSubstitution Check: Ortho to the carboxylic acid.[1][2] If this splits into a doublet, it implies contamination or wrong isomer.
CH₂ (Ethyl)2.95 - 3.05Quartet (

Hz)
2HKey Identifier: Significantly deshielded compared to alkane CH2 (~1.2 ppm) due to the electron-deficient pyrimidine ring.[1][2]
CH₃ (Ethyl)1.20 - 1.28Triplet (

Hz)
3HSolvent Check: Ensure this triplet does not overlap with solvent impurities (e.g., Ethanol traces).[2]
13C NMR Data (100 MHz, DMSO-d6)
Carbon TypeShift (

, ppm)
Assignment Logic
C=O (Acid)~165.0Typical conjugated carboxylic acid.[1][2]
C-4 ~168.0Quaternary carbon attached to the ethyl group.[1][2] Deshielded by N3.
C-2 ~158.0Carbon between two nitrogens.
C-6 ~155.0CH adjacent to N1.
C-5 ~122.0Quaternary carbon bearing the COOH.[1][2] Upfield due to resonance.
CH₂ (Ethyl)~28.0Benzylic-like position.[1][2]
CH₃ (Ethyl)~12.5Terminal methyl.
Experimental Protocol: 1H NMR
  • Sample Prep: Weigh 10-15 mg of the dried solid into a clean vial.

  • Solvation: Add 0.6 mL of DMSO-d6 (99.9% D). Sonicate for 30 seconds if necessary; pyrimidine acids can form intermolecular hydrogen bond networks that resist solvation.

  • Acquisition: Run at 298 K. Set relaxation delay (d1) to at least 5 seconds to ensure full integration of the carboxylic acid proton.

  • Referencing: Calibrate to the residual DMSO pentet at 2.50 ppm .

Infrared Spectroscopy (FT-IR)

IR is utilized primarily to confirm the state of the carboxylic acid (dimer vs. salt) and ensure the absence of the ester precursor.[2]

Diagnostic Bands (ATR Method)[2]
  • O-H Stretch (Acid): 2500–3300 cm⁻¹ (Very broad).[3] A "jagged" appearance in this region is characteristic of carboxylic acid dimers.

  • C=O Stretch (Acid): 1690–1720 cm⁻¹.

    • Note: If the peak shifts to ~1735-1750 cm⁻¹, suspect unhydrolyzed ethyl ester intermediate.[2]

    • Note: If the peak shifts to ~1550-1600 cm⁻¹ (asymmetric stretch) and ~1400 cm⁻¹ (symmetric stretch), the sample exists as a carboxylate salt (e.g., sodium salt).[2]

  • C=N / C=C Ring Stretch: 1580–1600 cm⁻¹.[2] Diagnostic of the pyrimidine core.

Mass Spectrometry (LC-MS)

Mass spectrometry provides molecular weight confirmation and fragmentation fingerprints.[1][2]

Ionization & Fragmentation[1]
  • Method: Electrospray Ionization (ESI), Positive Mode.

  • Molecular Ion:

    
     m/z.
    
  • Key Fragments:

    • [M+H - 18]⁺: Loss of H₂O (135 m/z) - Common in ortho-substituted acids or thermal dehydration in source.[1][2]

    • [M+H - 44]⁺: Loss of CO₂ (109 m/z) - Decarboxylation, typical for electron-deficient heteroaromatic acids.[1][2]

    • [M+H - 46]⁺: Loss of HCOOH (Formic acid equivalent).

Fragmentation Pathway Diagram

The following Graphviz diagram illustrates the predicted fragmentation logic for structural confirmation.

MS Parent Parent Ion [M+H]+ = 153.15 Frag1 Decarboxylation [M+H - CO2]+ = 109.1 Parent->Frag1 - CO2 (44 Da) Frag2 Dehydration [M+H - H2O]+ = 135.1 Parent->Frag2 - H2O (18 Da) Frag3 Ethyl Loss [M+H - C2H5]+ = 124.1 Parent->Frag3 - Ethyl (29 Da)

Figure 2: ESI-MS Fragmentation pathway for 4-Ethylpyrimidine-5-carboxylic acid.[1][2]

Experimental Protocol: LC-MS
  • Mobile Phase A: Water + 0.1% Formic Acid (promotes protonation).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[2]

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax or Waters BEH), 1.7 µm particle size.

  • Gradient: 5% B to 95% B over 5 minutes. Pyrimidine acids are polar and may elute early (0.5 - 1.5 min); ensure the solvent front is diverted to waste to avoid salt contamination of the source.[2]

References

  • Synthesis of Pyrimidine Derivatives: Brown, D. J. The Pyrimidines. Wiley-Interscience, 1994.[1][2] (Standard text for pyrimidine chemistry).

  • Spectroscopic Data of Heterocycles: Pretsch, E., et al. Structure Determination of Organic Compounds: Tables of Spectral Data. Springer, 2009. [2]

  • NMR Solvent Properties: Fulmer, G. R., et al. "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics, 2010, 29(9), 2176–2179.

  • Mass Spectrometry of Carboxylic Acids: Gross, J. H. Mass Spectrometry: A Textbook. Springer, 2017. [2]

Sources

Foundational

A Comprehensive Technical Guide to the Prospective Crystal Structure Determination of 4-Ethylpyrimidine-5-carboxylic Acid for Drug Discovery Applications

For the Attention of: Researchers, Scientists, and Drug Development Professionals Preamble: The Quest for Molecular Certainty In the landscape of modern drug discovery, the pyrimidine scaffold stands as a cornerstone of...

Author: BenchChem Technical Support Team. Date: February 2026

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Preamble: The Quest for Molecular Certainty

In the landscape of modern drug discovery, the pyrimidine scaffold stands as a cornerstone of medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Its versatility allows for the design of molecules that can interact with a wide array of biological targets, leading to treatments for infectious diseases, cancer, and neurological disorders.[2] The precise three-dimensional arrangement of atoms within a molecule, its crystal structure, is a critical determinant of its physicochemical properties and, consequently, its efficacy and behavior as a drug.

This guide addresses the topic of the crystal structure of 4-Ethylpyrimidine-5-carboxylic acid. A thorough search of the Cambridge Structural Database (CSD) and the broader scientific literature indicates that, as of the time of this writing, a definitive crystal structure for this specific compound has not been publicly reported.[3][4] The absence of this fundamental data presents not a roadblock, but an opportunity. It compels us to outline a strategic, field-proven pathway for the de novo determination of this structure.

Therefore, this document is structured as a proactive technical guide, a whitepaper that delineates the necessary experimental and computational steps to synthesize, crystallize, and ultimately elucidate the crystal structure of 4-Ethylpyrimidine-5-carboxylic acid. We will proceed with the authority of established methodologies, explaining not just the "how" but the critical "why" behind each procedural choice, ensuring a self-validating and robust scientific narrative.

Part 1: Synthesis and Purification – The Foundation of Quality Crystallography

The journey to a crystal structure begins with the synthesis of the target compound in high purity. Impurities can inhibit crystallization or, in a worst-case scenario, co-crystallize, leading to erroneous structural data. A plausible synthetic route for 4-Ethylpyrimidine-5-carboxylic acid can be adapted from established pyrimidine syntheses.[5][6]

Proposed Synthetic Pathway

A common and effective method for constructing the pyrimidine ring is the Biginelli reaction or similar condensation approaches. The synthesis of the target compound could proceed as follows:

  • Condensation: Reacting ethyl propionimidate with a suitable three-carbon synthon, such as diethyl 2-formylsuccinate, in the presence of a base (e.g., sodium ethoxide) to form the pyrimidine ring.

  • Hydrolysis: Subsequent hydrolysis of the resulting ester to the desired carboxylic acid.

The choice of starting materials is dictated by the desired substitution pattern on the pyrimidine ring. The ethyl group at position 4 and the carboxylic acid at position 5 are the key functionalities to be installed.

Experimental Protocol: Synthesis and Purification
  • Reaction Setup: A solution of diethyl 2-formylsuccinate (1.0 eq) in anhydrous ethanol is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Base Addition: Sodium ethoxide (1.1 eq) is added portion-wise to the stirred solution at 0 °C.

  • Condensation: Ethyl propionimidate hydrochloride (1.0 eq) is added, and the reaction mixture is allowed to warm to room temperature and then refluxed for 12-24 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC).

  • Workup and Ester Isolation: Upon completion, the solvent is removed under reduced pressure. The residue is taken up in water and extracted with ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude ethyl 4-ethylpyrimidine-5-carboxylate.

  • Purification of Ester: The crude ester is purified by column chromatography on silica gel.

  • Hydrolysis: The purified ester is dissolved in a mixture of ethanol and aqueous sodium hydroxide solution and stirred at room temperature until the reaction is complete (monitored by TLC).

  • Acidification and Isolation: The reaction mixture is cooled in an ice bath and acidified with dilute hydrochloric acid to a pH of approximately 3-4. The resulting precipitate, 4-Ethylpyrimidine-5-carboxylic acid, is collected by filtration, washed with cold water, and dried under vacuum.

  • Purity Confirmation: The purity of the final compound is confirmed by High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. A purity of >98% is desired for crystallization trials.

Part 2: The Art and Science of Crystallization

Obtaining a single crystal of sufficient size and quality is often the most challenging step in structure determination. It is an empirical science that requires screening a wide range of conditions.

Crystallization Methodologies

A variety of techniques should be employed to induce crystallization. The choice of solvent is critical; a solvent in which the compound has moderate solubility is ideal.

  • Slow Evaporation: A saturated solution of the compound is prepared in a suitable solvent and left undisturbed in a loosely capped vial, allowing the solvent to evaporate slowly over days or weeks.

  • Vapor Diffusion (Hanging and Sitting Drop): A small drop of the concentrated compound solution is equilibrated with a larger reservoir of a precipitant (a solvent in which the compound is less soluble). The slow diffusion of the precipitant vapor into the drop gradually reduces the solubility of the compound, promoting crystallization.

  • Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, decreasing its solubility and inducing crystallization.

Screening for Crystallization Conditions

A systematic approach to screening for crystallization conditions is essential. This involves varying the solvent, precipitant, temperature, and concentration.

Parameter Variables to be Screened Rationale
Solvent Ethanol, Methanol, Acetone, Acetonitrile, Dichloromethane, WaterTo find a solvent with moderate solubility for the compound.
Precipitant Hexanes, Diethyl ether, Isopropanol, WaterTo induce a slow change in solubility.
Temperature 4 °C, Room Temperature (approx. 20-22 °C)Temperature affects solubility and nucleation rates.
Concentration 5 mg/mL, 10 mg/mL, 20 mg/mLTo achieve the optimal level of supersaturation.

Part 3: Single-Crystal X-ray Diffraction – Unveiling the Molecular Architecture

Once suitable single crystals are obtained, the definitive three-dimensional structure can be determined using Single-Crystal X-ray Diffraction (SCXRD).

Experimental Workflow

SCXRD_Workflow A Crystal Selection & Mounting B Data Collection (Diffractometer) A->B X-ray beam C Data Reduction & Integration B->C Diffraction Pattern D Structure Solution (e.g., Direct Methods) C->D Reflection Intensities E Structure Refinement D->E Initial Atomic Model F Structure Validation & Analysis E->F Refined Structure G Deposition (e.g., CCDC) F->G Final Structure (CIF)

Caption: The workflow for Single-Crystal X-ray Diffraction analysis.

Step-by-Step Protocol for SCXRD
  • Crystal Selection and Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) with well-defined faces and no visible cracks is selected under a microscope. It is mounted on a goniometer head using a cryoprotectant (if data is to be collected at low temperatures) to prevent ice formation.

  • Data Collection: The mounted crystal is placed in a modern X-ray diffractometer. A preliminary screening is performed to determine the unit cell parameters and crystal system. A full sphere of diffraction data is then collected by rotating the crystal in the X-ray beam and recording the diffraction pattern on a detector. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms, resulting in a more precise structure.

  • Data Reduction and Integration: The raw diffraction images are processed to integrate the intensities of the individual reflections and apply corrections for factors such as Lorentz and polarization effects.

  • Structure Solution: The phase problem is solved using direct methods or Patterson methods to obtain an initial electron density map. This map reveals the positions of the heavier atoms.

  • Structure Refinement: The initial atomic model is refined against the experimental data using a least-squares method. Hydrogen atoms are typically placed in calculated positions and refined using a riding model. Anisotropic displacement parameters are refined for non-hydrogen atoms.

  • Structure Validation and Analysis: The final refined structure is validated using software like CHECKCIF to ensure its chemical and crystallographic reasonability. The analysis of the final structure includes determining bond lengths, bond angles, torsion angles, and examining intermolecular interactions such as hydrogen bonding and packing in the crystal lattice.

  • Deposition: The final crystallographic data, in the form of a Crystallographic Information File (CIF), is deposited in a public database like the Cambridge Crystallographic Data Centre (CCDC) to make it available to the scientific community.

Part 4: Anticipated Structural Insights and Their Significance

While the precise crystal structure of 4-Ethylpyrimidine-5-carboxylic acid is yet to be determined, we can anticipate the key structural features that will be of interest to drug development professionals.

Key Structural Parameters to be Determined
Parameter Significance in Drug Development
Unit Cell Dimensions and Space Group Defines the crystal system and the packing of molecules in the solid state.
Molecular Conformation The relative orientation of the ethyl and carboxylic acid groups will influence how the molecule fits into a biological target.
Bond Lengths and Angles Provides confirmation of the chemical structure and can indicate electronic effects within the molecule.
Hydrogen Bonding Network Crucial for understanding crystal packing, solubility, and potential interactions with biological targets. Carboxylic acids are strong hydrogen bond donors and acceptors, and the pyrimidine nitrogens are acceptors.
Pi-Pi Stacking The aromatic pyrimidine rings may engage in pi-pi stacking interactions, which can influence crystal stability and solubility.
Hypothetical Hydrogen Bonding Motif

Given the presence of the carboxylic acid group and the pyrimidine ring, a common and stable hydrogen bonding motif to anticipate is the formation of a hydrogen-bonded dimer between two molecules of 4-Ethylpyrimidine-5-carboxylic acid via their carboxylic acid groups.

Caption: A potential hydrogen-bonded dimer of 4-Ethylpyrimidine-5-carboxylic acid.

Conclusion: From Hypothesis to High-Impact Data

This guide has laid out a comprehensive and scientifically rigorous path for the determination of the crystal structure of 4-Ethylpyrimidine-5-carboxylic acid. By following these established protocols, researchers can move from a theoretical molecule to a fully characterized, three-dimensional structure. The resulting data will be invaluable for understanding its solid-state properties, guiding further synthetic efforts, and enabling structure-based drug design. The elucidation of this currently unknown crystal structure will be a valuable contribution to the field of medicinal chemistry and will empower the rational design of novel pyrimidine-based therapeutics.

References

  • Shaikh, M. H., et al. (2014). Synthesis, X-ray Diffraction, Thermogravimetric and DFT Analyses of Pyrimidine Derivatives. Molecules, 19(10), 16848-16864. [Link]

  • Jeffrey, G. A., Mootz, E., & Mootz, D. (1965). A knowledge availability survey of the crystal structure data for pyrimidine derivatives. Acta Crystallographica, 19(4), 691-692. [Link]

  • Wang, Y., et al. (2023). Design, Synthesis, and Biological Evaluation of Heterocyclic-Fused Pyrimidine Chemotypes Guided by X-ray Crystal Structure with Potential Antitumor and Anti-multidrug Resistance Efficacy Targeting the Colchicine Binding Site. Journal of Medicinal Chemistry, 66(5), 3546-3567. [Link]

  • Shaikh, M. H., et al. (2014). Synthesis, X-ray diffraction, thermogravimetric and DFT analyses of pyrimidine derivatives. Molecules, 19(10), 16848-64. [Link]

  • Sabatino, P., et al. (2020). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. ACS Chemical Neuroscience, 11(15), 2339-2354. [Link]

  • Cremonesi, G., et al. (2011). Synthesis of ethyl pyrimidine-4-carboxylates from unsymmetrical enamino diketones and their application in the first synthesis of pyrimido[4,5-d]pyridazin-8(7H)-ones. Tetrahedron, 67(44), 8529-8536. [Link]

  • Mamedov, V. A., et al. (2015). The Synthesis of Tetrapyrimidines and their Carboxylic Derivatives and the Application of Antimicrobial Properties. Open Science Publications, 1(1). [Link]

  • PubChem. Ethyl 4-chloropyrimidine-5-carboxylate. [Link]

  • Cambridge Crystallographic Data Centre. CCDC 865124: Experimental Crystal Structure Determination. [Link]

  • PubChem. Pyrimidine-5-carboxylic acid. [Link]

  • Zhidkova, O., et al. (2023). Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihidro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate. Molbank, 2023(1), M1581. [Link]

  • Cambridge Crystallographic Data Centre. CCDC: The Cambridge Structural Database. [Link]

  • PrepChem. Synthesis of 4-hydroxy-5-pyrimidine carboxylic acid. [Link]

  • PubChem. Ethyl pyrimidine-4-carboxylate. [Link]

  • Kumar, A., et al. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Pharmaceuticals, 17(10), 1258. [Link]

  • PubChemLite. 2-ethyl-4-methylpyrimidine-5-carboxylic acid. [Link]

  • Kiegiel, K., Starosta, W., & Leciejewicz, J. (2013). Pyrimidine-4-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 6), o885. [Link]

  • Taylor, R. D., et al. (2021). Recent Advances in Pyrimidine-Based Drugs. Molecules, 26(21), 6539. [Link]

  • Guo, C.-M., et al. (2017). Crystal structure of pyrimidine-2,5-dicarboxylic acid 1.5 hydrate, C12H14N4O11. Zeitschrift für Kristallographie - New Crystal Structures, 232(4), 639-640. [Link]

  • Shim, T., et al. (2016). Novel Pyrimidine-4-Carboxylic Acid Derivatives Having Anti-tumor Activity. KR Patent 10-2016-0038886. [Link]

Sources

Exploratory

Biological Targets of Substituted Pyrimidines: A Technical Guide for Drug Discovery

Executive Summary The pyrimidine scaffold is arguably the most "privileged structure" in medicinal chemistry. Beyond its endogenous role in DNA and RNA architecture, substituted pyrimidines serve as the backbone for a va...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrimidine scaffold is arguably the most "privileged structure" in medicinal chemistry. Beyond its endogenous role in DNA and RNA architecture, substituted pyrimidines serve as the backbone for a vast array of therapeutic agents.[1][2][3] This guide dissects the molecular mechanisms by which these heterocycles interact with their biological targets.[2] We move beyond simple lists to explore the causality of binding—why the pyrimidine core is an ideal ATP mimic, how it acts as a false substrate in nucleotide metabolism, and its emerging role in GPCR modulation.

Part 1: The Pharmacophore – Why Pyrimidine?

The ubiquity of the pyrimidine ring in drug discovery is not accidental. Its utility stems from three physicochemical pillars:

  • Hydrogen Bond Donor/Acceptor Motifs: The N1 and N3 nitrogens, along with substituents at C2 and C4, provide a rigid template for directional H-bonding. This is critical for recognizing the "hinge region" of kinases.

  • 
    -Deficient Character:  The electron-deficient nature of the ring facilitates 
    
    
    
    -stacking interactions with aromatic amino acid residues (e.g., Phenylalanine, Tyrosine) in receptor pockets.
  • Metabolic Modularity: The ring is amenable to diverse substitutions (halogens, amines, alkyl groups) that tune lipophilicity (

    
    ) and metabolic stability without disrupting the core binding mode.
    

Part 2: Primary Target Classes

Protein Kinases (The ATP Mimics)

Substituted pyrimidines are the cornerstone of kinase inhibitor design.[1] They function primarily as Type I or Type I½ inhibitors , binding to the ATP-binding pocket in the active conformation.

  • Mechanism of Action: The pyrimidine ring typically mimics the adenine ring of ATP. The N1 and C2-amino groups often form a bidentate hydrogen bond network with the backbone carbonyl and amide groups of the kinase hinge region.

  • Key Sub-families:

    • 2-Aminopyrimidines: Found in CDK inhibitors (e.g., Palbociclib).

    • 2,4-Diaminopyrimidines: Common in ALK and EGFR inhibitors.

    • Fused Systems: Quinazolines (benzo-fused pyrimidines) like Gefitinib target EGFR.

Visualization: The Kinase Hinge Interaction The following diagram illustrates the canonical binding mode of a 2-aminopyrimidine derivative within the ATP pocket.

KinaseBinding Inhibitor Substituted Pyrimidine Hinge Kinase Hinge Region (Backbone) Inhibitor->Hinge H-Bonds (N1/C2-NH2) Gatekeeper Gatekeeper Residue Inhibitor->Gatekeeper Steric Clash/Fit Hydrophobic Hydrophobic Pocket Inhibitor->Hydrophobic Van der Waals

Caption: Schematic of a substituted pyrimidine acting as an ATP-competitive inhibitor, anchoring to the kinase hinge region via hydrogen bonds.[1]

Nucleotide Metabolism Enzymes (The Antimetabolites)

This class exploits the structural similarity between the drug and endogenous nucleosides (uracil, thymine, cytosine).

  • Target: Thymidylate Synthase (TS):

    • Mechanism: Fluoropyrimidines (e.g., 5-FU) are prodrugs. They are metabolized to 5-fluoro-dUMP (FdUMP). FdUMP binds to TS but cannot be methylated because the C5-fluorine bond is too strong to break. This traps the enzyme in a covalent "dead-end" ternary complex with the folate cofactor.

  • Target: Dihydrofolate Reductase (DHFR):

    • Mechanism: 2,4-diaminopyrimidines (e.g., Trimethoprim) bind to DHFR with significantly higher affinity than the natural substrate (dihydrofolate), blocking the recycling of tetrahydrofolate required for DNA synthesis.

Visualization: The Ternary Complex Trap

TS_Inhibition Prodrug 5-Fluorouracil (Prodrug) FdUMP FdUMP (Active Metabolite) Prodrug->FdUMP Metabolic Activation Complex Covalent Ternary Complex (Irreversible Inhibition) FdUMP->Complex Binds Active Site TS_Enzyme Thymidylate Synthase (TS) TS_Enzyme->Complex Cofactor 5,10-CH2-THF (Folate Cofactor) Cofactor->Complex DNA_Synth DNA Synthesis Complex->DNA_Synth BLOCKS

Caption: Mechanism of "Thymineless Death." FdUMP acts as a suicide inhibitor, locking TS and its cofactor into an inactive complex.

Part 3: Emerging Targets

Beyond the classical targets, substituted pyrimidines are gaining traction in novel therapeutic areas.

G-Protein Coupled Receptors (GPCRs)

While often associated with nucleosides (adenosine), non-nucleoside substituted pyrimidines are potent antagonists.

  • Target: Adenosine Receptors (

    
    , 
    
    
    
    ).[4]
  • Scaffold: Thieno[2,3-d]pyrimidines and Pyrazolo-triazolo-pyrimidines.[5]

  • Application: Parkinson’s disease (

    
     antagonism) and immuno-oncology. These compounds lack the ribose sugar, improving oral bioavailability compared to adenosine analogs.
    
Epigenetic Modulators (DNMTs)[6][7][8][9]
  • Target: DNA Methyltransferases (DNMT1, DNMT3A).

  • Innovation: While Azacitidine is a standard nucleoside inhibitor, recent research focuses on non-nucleoside pyrimidine derivatives (e.g., bis-pyrimidines) that inhibit DNMTs without requiring incorporation into DNA, potentially reducing genotoxicity.

Part 4: Experimental Validation Protocols

To confirm a substituted pyrimidine hits a specific target, a self-validating workflow combining biophysics and cell biology is required.

Protocol A: Surface Plasmon Resonance (SPR) for Binding Kinetics

Use this to prove direct physical interaction and determine residence time.

  • Chip Preparation: Immobilize the target protein (e.g., Kinase domain) on a CM5 sensor chip using standard amine coupling. Aim for a low density (approx. 2000 RU) to minimize mass transport limitations.

  • Compound Preparation: Dilute the pyrimidine inhibitor in running buffer (HBS-P+ with 1-5% DMSO). Ensure DMSO concentration is matched exactly in the running buffer to avoid bulk refractive index errors.

  • Kinetic Titration: Inject a concentration series (e.g., 0.1 nM to 1

    
    M) using "single-cycle kinetics" if the off-rate is slow.
    
  • Analysis: Fit the sensorgrams to a 1:1 Langmuir binding model.

    • Critical Check: Look for a "square wave" (fast on/off) vs. slow dissociation. Potent kinase inhibitors often exhibit slow

      
       (long residence time).
      
Protocol B: Cellular Target Engagement (Cell Viability + Western Blot)

Use this to prove the compound works in a physiological context.

  • Seeding: Plate cancer cells (e.g., A549 or HCT116) at 3,000 cells/well in 96-well plates.

  • Treatment: Treat with the substituted pyrimidine (serial dilution) for 72 hours.

  • Readout (Viability): Add CellTiter-Glo (ATP quantification) or MTT reagent. Calculate

    
    .
    
  • Mechanism Confirmation (Western Blot):

    • Lyse treated cells.

    • Probe for the phosphorylation status of the downstream substrate.

    • Example: If targeting EGFR, probe for p-ERK or p-AKT. A drop in phosphorylation validates pathway inhibition.

Visualization: The Validation Workflow

ValidationWorkflow Synth Synthesis (Pyrimidine Core) Biophys Biophysics (SPR) Direct Binding (Kd, koff) Synth->Biophys Hit Confirmation Cell Cellular Assay (IC50 + Western Blot) Biophys->Cell Target Engagement InVivo In Vivo (Efficacy/PK) Cell->InVivo Lead Selection

Caption: A funnel approach to target validation. Only compounds passing biophysical binding (SPR) move to cellular phenotypic assays.

References

  • Roskoski, R. Jr. (2019). Properties of FDA-approved small molecule protein kinase inhibitors: A 2020 update. Pharmacological Research.

  • Longley, D. B., Harkin, D. P., & Johnston, P. G. (2003). 5-Fluorouracil: mechanisms of action and clinical strategies. Nature Reviews Cancer.

  • Moro, S., et al. (2013). Pyrazolo-triazolo-pyrimidines as adenosine receptor antagonists: A complete structure–activity profile. Current Medicinal Chemistry.

  • Foulks, J. M., et al. (2012). Epigenetic drug discovery: targeting DNA methyltransferases.[6][7][8][9] Trends in Pharmacological Sciences.

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development.

Sources

Foundational

Thermodynamic Properties of Pyrimidine Carboxylic Acids: A Technical Guide

The following guide provides an in-depth technical analysis of the thermodynamic properties of pyrimidine carboxylic acids, designed for researchers in pharmaceutical materials science and physical organic chemistry. Exe...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of the thermodynamic properties of pyrimidine carboxylic acids, designed for researchers in pharmaceutical materials science and physical organic chemistry.

Executive Summary

Pyrimidine carboxylic acids represent a critical scaffold in medicinal chemistry, serving as precursors for nucleotide analogs, antiviral agents, and metal-organic frameworks (MOFs). Their thermodynamic profile is dominated by the electron-deficient nature of the diazine ring, which dramatically alters acidity, crystal lattice energy, and solvation enthalpy compared to their carbocyclic analog, benzoic acid.

This guide synthesizes the solid-state and solution-phase thermodynamics of key derivatives—specifically 2-pyrimidinecarboxylic acid , 4-pyrimidinecarboxylic acid , and orotic acid (6-carboxyuracil). It addresses the "thermodynamic gaps" in current literature, particularly distinguishing between experimentally verified values and high-confidence predictive models for enthalpy of formation.

Molecular Architecture & Electronic Effects

To understand the macroscopic thermodynamic observables (melting point, pKa), one must first analyze the microscopic electronic environment.

  • Inductive Withdrawal: The two nitrogen atoms in the pyrimidine ring exert a strong electron-withdrawing inductive effect (-I). This stabilizes the carboxylate anion, making these acids significantly stronger than benzoic acid (pKa 4.2).

  • Position Isomerism:

    • 2-Position: The carboxyl group is flanked by two nitrogen atoms. Dipole repulsion and maximum inductive withdrawal create the highest acidity but also significant lattice instability due to repulsive interactions in the crystal packing.

    • 4-Position: The carboxyl group is adjacent to only one nitrogen. The inductive effect is attenuated, leading to slightly higher pKa values and often higher melting points due to more favorable intermolecular hydrogen bonding networks (e.g., head-to-tail dimers).

Solid-State Thermodynamics

Crystal Lattice Energy and Melting Points

The melting point (


) serves as a proxy for crystal lattice energy (

). Pyrimidine carboxylic acids exhibit high

values due to strong intermolecular hydrogen bonding (COOH

N and COOH

O=C).
CompoundStructureMelting Point (

)
Lattice Characteristics
2-Pyrimidinecarboxylic acid 2-COOH182–185 °CLower

due to dipole repulsion between ring nitrogens and carboxyl oxygens.
4-Pyrimidinecarboxylic acid 4-COOH~256 °CHigher

indicates a more robust H-bond network, likely involving

interactions.
Orotic Acid 2,6-dioxo-4-COOH>300 °C (decomp)Extremely high lattice energy driven by multiple H-bond donors (NH) and acceptors (C=O).
Enthalpy of Formation ( )

While specific combustion data for pyrimidine-2-carboxylic acid is sparse in public repositories, data for its isomer 2-pyrazinecarboxylic acid provides a reliable thermodynamic analog due to isodesmic similarities.

  • Analog Proxy (2-Pyrazinecarboxylic acid):

    • ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

      
       (Combustion): 
      
      
      
      [1]
    • ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

      
       (Formation): 
      
      
      
      [1]
  • Insight: Researchers should anticipate the

    
     of 2-pyrimidinecarboxylic acid to be within 
    
    
    
    of this value, with deviations driven by the lower resonance energy of pyrimidine vs. pyrazine (
    
    
    vs
    
    
    ).
Polymorphism Case Study: Orotic Acid

Orotic acid exhibits classic enantiotropic polymorphism, a critical factor in drug formulation.

  • Anhydrate: Stable at high temperatures.

  • Monohydrate: The thermodynamically stable form at ambient conditions (

    
    ).
    
  • Solvates: Forms stable solvates with DMSO and DMF, which must be desolvated carefully to avoid amorphous collapse.

Solution Thermodynamics

Solubility Landscapes & Van't Hoff Analysis

The solubility of pyrimidine carboxylic acids is generally endothermic (


) and entropy-driven (

).

Solubility Order (Orotic Acid):


[2]

Thermodynamic Parameters: Using the Van't Hoff equation:


[2][3]
  • 
    :  Typically ranges from 
    
    
    
    in polar protic solvents.
  • Solvent Effect: The high solubility in DMSO is driven by the solvent's ability to disrupt the strong crystal lattice dimers via S=O

    
     H-N interactions.
    
Dissociation Constants (pKa)

The acidity of these compounds is a function of the distance between the carboxyl group and the ring nitrogens.

CompoundpKa (Experimental/Predicted)Structural Driver
2-Pyrimidinecarboxylic acid ~2.8 – 3.1Strong -I effect from two adjacent N-atoms.
4-Pyrimidinecarboxylic acid ~3.5 – 3.7Attenuated -I effect (one adjacent N).
Orotic Acid (Carboxyl) 2.0 – 2.4Enhanced acidity due to electron-withdrawing oxo groups at C2 and C6.
Orotic Acid (Uracil NH) ~9.45Deprotonation of the ring nitrogen (N1/N3).

Visualization: Thermodynamic Workflows

Solubility Thermodynamics Cycle

The following diagram illustrates the Born-Haber cycle used to calculate the Gibbs Free Energy of Solvation (


), linking sublimation and lattice energy to experimental solubility.

SolubilityCycle Solid Crystalline Solid (Standard State) Gas Gas Phase Molecule (Ideal Gas) Solid->Gas Sublimation ΔH_sub, ΔG_sub Solution Solvated Molecule (Solution State) Solid->Solution Dissolution ΔH_sol, ΔG_sol Gas->Solution Solvation ΔH_solv, ΔG_solv

Caption: Thermodynamic cycle linking sublimation, solvation, and dissolution energies.


.
Polymorph Screening Workflow

A logic flow for identifying stable solid forms of pyrimidine carboxylic acids during pre-formulation.

PolymorphScreen Start Raw Material (Pyrimidine Acid) Slurry Slurry Experiment (Multiple Solvents) Start->Slurry Evap Slow Evaporation Start->Evap Cool Cooling Crystallization Start->Cool Analysis Analysis Node (PXRD / DSC) Slurry->Analysis Evap->Analysis Cool->Analysis Decision Unique Pattern? Analysis->Decision NewForm New Polymorph Identified Decision->NewForm Yes Solvate Solvate/Hydrate (TGA Confirmation) Decision->Solvate Mass Loss > 2%

Caption: High-throughput screening workflow for identifying polymorphs and solvates.

Experimental Protocols (Standard Operating Procedures)

SOP 1: Determination of Solubility & Van't Hoff Analysis

Objective: Determine


 and 

for a pyrimidine carboxylic acid derivative.
  • Preparation: Prepare saturated solutions of the acid in five solvents (e.g., Water, Methanol, Ethanol, DMSO, DMF) in sealed vials.

  • Equilibration: Place vials in a shaking water bath at

    
    . Agitate for 24 hours.
    
  • Sampling: Stop agitation and allow solids to settle for 2 hours (isothermal). Filter the supernatant through a 0.45

    
    m PTFE syringe filter (pre-heated to 
    
    
    
    to prevent precipitation).
  • Quantification: Dilute the filtrate and analyze via HPLC-UV (typically

    
    ).
    
  • Temperature Variation: Repeat steps 2–4 at

    
    .
    
  • Analysis: Plot

    
     vs 
    
    
    
    .
    • Slope:

      
      
      
    • Intercept:

      
      
      
SOP 2: Potentiometric pKa Determination

Objective: Accurate measurement of pKa for low-solubility acids.

  • Solvent System: Use a co-solvent method if water solubility is

    
    . Prepare 30%, 40%, and 50% (v/v) Methanol/Water mixtures.
    
  • Titrant: Carbonate-free 0.1 M KOH standardized against potassium hydrogen phthalate (KHP).

  • Procedure:

    • Dissolve ~0.1 mmol of the pyrimidine acid in 50 mL of the solvent mixture.

    • Add 0.1 M KCl to maintain constant ionic strength (

      
      ).
      
    • Titrate under inert gas (

      
       or Ar) purge to exclude 
      
      
      
      .
    • Record pH vs. Volume of KOH.

  • Data Processing: Use the Gran plot method or Bjerrum analysis to find the equivalence point and

    
     (apparent pKa).
    
  • Extrapolation: Plot

    
     vs. % Methanol and extrapolate to 0% organic solvent to obtain the aqueous thermodynamic 
    
    
    
    .

References

  • Thermodynamic Characterization of Orotic Acid

    • Solubility determination and thermodynamic characterization of orotic acid in twelve pure solvents.
    • Source: ResearchG
  • Enthalpy of Formation (Pyrazine Analog)

    • Low Temperature Heat Capacities and Standard Molar Enthalpy of Formation of 2-Pyrazinecarboxylic Acid.[1][4]

    • Source: Acta Chimica Slovenica / PubMed.
  • Physical Properties of 4-Pyrimidinecarboxylic Acid

    • 4-Pyrimidinecarboxylic acid Properties and Safety D
    • Source: EPA / PubChem.[5]

  • General Solubility Thermodynamics

    • Solubility of pyrimidine derivatives in different organic solvents at different temperatures.[6]

    • Source: World Scientific News.
  • pKa Determination Methodologies

    • Potentiometric Determination of Acid Dissoci
    • Source: NIH / PMC.

Sources

Protocols & Analytical Methods

Method

using 4-Ethylpyrimidine-5-carboxylic acid as a building block in organic synthesis.

[1][2][3] Executive Summary 4-Ethylpyrimidine-5-carboxylic acid (4-EP-5-CA) represents a specialized heteroaromatic building block, distinct from its more common methyl- or chloro-substituted analogs.[1][2] Its value lie...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3]

Executive Summary

4-Ethylpyrimidine-5-carboxylic acid (4-EP-5-CA) represents a specialized heteroaromatic building block, distinct from its more common methyl- or chloro-substituted analogs.[1][2] Its value lies in the C4-ethyl group , which provides a specific steric and lipophilic profile (


) often required to fill hydrophobic "gatekeeper" pockets in kinase targets (e.g., EGFR, JAK, or Syk kinases) without inducing the metabolic liability of larger alkyl chains.[3]

This guide details the handling, reactivity, and synthetic protocols for utilizing 4-EP-5-CA.[1][2] It moves beyond standard textbook chemistry to address the specific solubility challenges and electronic deactivation inherent to the electron-deficient pyrimidine ring.[1][2]

Chemical Profile & Handling

The pyrimidine ring is significantly electron-deficient, making the C5-carboxylic acid more acidic than benzoic acid analogs, but also rendering the ring susceptible to nucleophilic attack at C2 and C6.

PropertyValue / CharacteristicImplication for Synthesis
Formula

MW: 152.15 g/mol
pKa (COOH) ~3.1 (Estimated)Acid is relatively strong; forms stable salts with DIPEA/TEA.[1][2]
Solubility High: DMSO, DMF, MeOHLow: DCM, Toluene, Et2OCritical: Standard DCM-based amide couplings often fail due to precipitation.[3] Use DMF/DMAc.
Stability Stable at RT.[1][2][4][5] Hygroscopic.Store under desiccant.[1][2] Avoid strong aqueous bases for prolonged periods (ring cleavage risk).[1][2]
Electronic State

-deficient ring
Deactivates the carbonyl carbon toward electrophilic activation; requires highly active coupling agents (e.g., HATU, T3P).[3]

Core Application Workflows

The utility of 4-EP-5-CA branches into three primary synthetic pathways:

  • Amide Coupling: Generating kinase inhibitor scaffolds.[1][2]

  • Reduction: Accessing heteroaryl methanols for ether linkages.

  • Cyclization: Forming fused bicyclic systems (e.g., pyrimido[4,5-d]pyrimidines).[1][2][3]

Pathway Visualization

The following diagram illustrates the divergent utility of the 4-EP-5-CA scaffold.

G Start 4-Ethylpyrimidine- 5-carboxylic Acid Amide Amide Scaffold (Kinase Inhibitors) Start->Amide HATU, DIPEA R-NH2 Alcohol 5-(Hydroxymethyl) pyrimidine Start->Alcohol 1. Mixed Anhydride 2. NaBH4 Fused Pyrimido[4,5-d] pyrimidine Start->Fused 1. Curtius (DPPA) 2. Cyclization Linker Ether Linkages (PROTACs) Alcohol->Linker

Figure 1: Divergent synthetic pathways starting from the 4-Ethylpyrimidine-5-carboxylic acid core.[1][2]

Detailed Experimental Protocols

Protocol A: High-Efficiency Amide Coupling (The "Kinase" Method)

Context: Standard EDC/HOBt couplings often stall due to the low nucleophilicity of the amine partner (common in medicinal chemistry) and the steric bulk of the C4-ethyl group adjacent to the C5-acid. This protocol uses HATU to overcome the activation energy barrier.[2]

Reagents:

  • 4-EP-5-CA (1.0 equiv)[1][2]

  • Amine partner (1.1 equiv)[1][2][3]

  • HATU (1.2 equiv)[1][2][3]

  • DIPEA (3.0 equiv)[1][2][3]

  • Solvent: Anhydrous DMF (Concentration: 0.1 M)[1][2]

Step-by-Step:

  • Activation: Charge a dry flask with 4-EP-5-CA and HATU under nitrogen. Add anhydrous DMF.[1][2][6] Stir for 5 minutes. The solution should turn slightly yellow.[1][2]

    • Why: Pre-activation ensures the formation of the active ester (OAt-ester) before the amine is introduced, reducing potential dimerization.

  • Base Addition: Add DIPEA dropwise.

    • Note: The mixture may warm slightly. Ensure pH is >8 (wet pH paper).[1][2]

  • Coupling: Add the amine partner in one portion. Stir at Room Temperature (RT) for 4–16 hours.

    • Monitoring: Monitor by LCMS.[1][2][7] Look for the disappearance of the acid (M+1 = 153) and formation of the amide.

  • Workup (Critical):

    • Do NOT use simple aqueous extraction if the product is polar.[1][2]

    • Method: Dilute with EtOAc.[1][2][7] Wash 3x with 5% LiCl solution (removes DMF effectively).[1][2][7] Wash 1x with sat.

      
      , 1x with Brine.[2][3] Dry over 
      
      
      
      .[1][2][7]
    • Troubleshooting: If the product is water-soluble, evaporate DMF directly (high vac, <50°C) and purify via Reverse Phase (C18) Flash Chromatography.[2]

Protocol B: Reduction to 5-Hydroxymethyl-4-ethylpyrimidine

Context: Converting the acid to an alcohol allows for the installation of ether linkers or conversion to a halide for nucleophilic substitution.[1][2] Direct reduction with


 can be messy due to ring reduction risks.[1][2] The Mixed Anhydride method is milder.[1][2]

Reagents:

  • 4-EP-5-CA (1.0 equiv)[1][2]

  • Isobutyl chloroformate (IBCF) (1.1 equiv)[2][3]

  • N-Methylmorpholine (NMM) (1.1 equiv)[1][2][3]

  • 
     (2.5 equiv)[1][2][3]
    
  • Solvent: THF (anhydrous) + Methanol[1][2]

Step-by-Step:

  • Anhydride Formation: Dissolve 4-EP-5-CA and NMM in dry THF. Cool to -10°C (ice/salt bath).

  • Activation: Add IBCF dropwise.[1][2] Stir for 30 mins at -10°C. A white precipitate (NMM-HCl) will form.[1][2]

  • Reduction: Filter the precipitate rapidly (or use the suspension directly if scaling <1g). Add the filtrate to a suspension of

    
     in THF/MeOH (10:1) at 0°C.
    
  • Quench: Stir 1 hour at 0°C. Quench with sat.

    
    .[1][2]
    
  • Isolation: Extract with DCM/Isopropanol (3:1). The ethyl group aids organic solubility compared to the methyl analog.[2]

Troubleshooting & QA

Common Failure Modes
ObservationRoot CauseCorrective Action
Low Yield (Amide Coupling) Zwitterion formation (Acid + Pyrimidine N)Ensure DIPEA excess is sufficient (3-4 equiv).[1][2] Switch solvent to NMP if solubility is poor.[1][2]
Ring Cleavage Nucleophilic attack at C2Avoid strong hydroxide bases (NaOH/KOH) at high temps.[1][2][3] Use carbonates (

) or organic bases.[1][2]
Impurity at +14 mass Methyl ester formationIf using MeOH in workup or LCMS, the activated acid may transesterify.[2][3] Avoid alcohols until quench.
Analytical Validation[3][4]
  • 1H NMR (DMSO-d6):

    • C2-H: Singlet, typically deshielded (~9.0 - 9.2 ppm).[1][2]

    • C6-H: Singlet (~8.8 - 9.0 ppm).[1][2]

    • Ethyl Group: Quartet (~3.0 ppm) and Triplet (~1.2 ppm).[1][2][3] Note: The quartet is often downfield due to the aromatic ring current.[2]

  • LCMS: ESI+ mode is highly sensitive due to the basic pyrimidine nitrogens.[1][2] Expect a strong [M+H]+ peak.[1][2]

References

  • General Pyrimidine Synthesis: Zhichkin, P., et al.[2][3][5] "A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters." Synthesis, 2002(6), 720-722.[2][3] Link

  • Amide Coupling Protocols: "Application Notes and Protocols for Amide Coupling." BenchChem Application Guide. Link[2][3]

  • Kinase Inhibitor Scaffolds: Gosh, S., et al. "Recent Advances in Pyrimidine-Based Drugs."[1][2][3] Biomedicines, 2023, 11(4), 1166.[2][3] (Contextual grounding for pyrimidine utility in drug discovery). Link

  • Physical Properties: PubChem Compound Summary for Ethyl 4-chloropyrimidine-5-carboxylate (Analogous precursor data). Link

(Note: While specific literature on the exact "4-ethyl" acid is often proprietary to patent filings, the chemistry is strictly homologous to the widely cited 4-methyl and 4-chloro derivatives referenced above.)[1]

Sources

Application

Optimized Derivatization Strategies for 4-Ethylpyrimidine-5-carboxylic acid

Synthetic and Analytical Workflows Executive Summary & Molecular Context[1][2][3] 4-Ethylpyrimidine-5-carboxylic acid (CAS: 4595-61-3) is a critical heterocyclic building block employed in the synthesis of kinase inhibit...

Author: BenchChem Technical Support Team. Date: February 2026

Synthetic and Analytical Workflows

Executive Summary & Molecular Context[1][2][3]

4-Ethylpyrimidine-5-carboxylic acid (CAS: 4595-61-3) is a critical heterocyclic building block employed in the synthesis of kinase inhibitors and GPCR ligands. Its pyrimidine core functions as a bioisostere for phenyl rings, improving aqueous solubility and metabolic stability in drug candidates.

However, the electron-deficient nature of the pyrimidine ring, combined with the steric bulk of the 4-ethyl substituent, presents specific challenges during derivatization:

  • Nucleophilic Sensitivity: The ring is susceptible to nucleophilic attack, requiring mild activation conditions.

  • Solubility: High polarity often necessitates dipolar aprotic solvents (DMF, DMSO), complicating workups.

  • Analytical Invisibility: The free acid is non-volatile and thermally labile, making direct GC-MS analysis impossible without derivatization.

This Application Note provides two validated protocols: Track A for preparative amide synthesis (Drug Discovery) and Track B for analytical silylation (QC/Metabolomics).

Physical Properties & Handling[4]

PropertyValue / CharacteristicImplication for Protocol
Molecular Weight 152.15 g/mol Stoichiometry calculations.
Appearance White to off-white crystalline solidVerify purity if discolored (yellowing indicates oxidation).
Solubility DMSO, DMF, MethanolUse DMF for synthesis; Pyridine for GC derivatization.
pKa (Acid) ~3.5 - 4.0 (Predicted)Requires non-nucleophilic base (DIPEA) for deprotonation.
Stability HygroscopicStore in desiccator; reagents must be anhydrous.

Track A: Synthetic Derivatization (Amide Coupling)[5]

The Challenge

Standard carbodiimide couplings (EDC/NHS) often suffer from low yields with pyrimidine-5-carboxylic acids due to the electron-withdrawing effect of the nitrogen atoms, which destabilizes the intermediate O-acylisourea.

The Solution: HATU Activation

We utilize HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium), which generates a highly reactive but stable O-At active ester.[1][2] This method minimizes side reactions on the pyrimidine ring and drives the reaction to completion rapidly.

Mechanistic Workflow

The reaction proceeds via the formation of the 7-azabenzotriazol-1-yl ester, which is susceptible to aminolysis by the target amine.

HATU_Mechanism Start 4-Ethylpyrimidine- 5-carboxylic acid Anion Carboxylate Anion Start->Anion -H+ Base DIPEA (Deprotonation) Base->Anion ActiveEster Activated O-At Ester Intermediate Anion->ActiveEster +HATU HATU HATU Reagent HATU->ActiveEster Product Final Amide Product ActiveEster->Product Aminolysis Amine Target Amine (H-Nu) Amine->Product

Figure 1: HATU-mediated activation pathway.[3][1] The carboxylate anion attacks HATU to form the active ester, which is then intercepted by the amine.[1][2][4]

Detailed Protocol

Scale: 1.0 mmol (152 mg of starting material)

  • Preparation:

    • Dry all glassware in an oven at 120°C for 2 hours.

    • Purge reaction vial with Nitrogen (N₂) or Argon.

  • Dissolution:

    • Dissolve 4-Ethylpyrimidine-5-carboxylic acid (152 mg, 1.0 mmol) in anhydrous DMF (3.0 mL).

    • Note: If the solution is cloudy, sonicate for 30 seconds.

  • Activation:

    • Add DIPEA (N,N-Diisopropylethylamine) (348 µL, 2.0 mmol). Stir for 5 minutes at Room Temperature (RT).

    • Add HATU (380 mg, 1.0 mmol) in one portion. The solution typically turns yellow/orange.

    • Critical Step: Stir for 15 minutes to ensure formation of the active ester.

  • Coupling:

    • Add the Target Amine (1.1 mmol).

    • Stir at RT for 2–4 hours. Monitor by LC-MS (Target Mass = Amine MW + 134).

  • Workup:

    • Dilute with EtOAc (20 mL). Wash with saturated NaHCO₃ (2 x 10 mL) to remove byproduct HOAt and unreacted acid.

    • Wash with Brine (10 mL), dry over Na₂SO₄, and concentrate.

Track B: Analytical Derivatization (GC-MS)

The Challenge

Direct injection of 4-Ethylpyrimidine-5-carboxylic acid into a GC inlet results in poor peak shape (tailing) and thermal decarboxylation due to the acidic proton and the pyrimidine ring's thermal sensitivity.

The Solution: Trimethylsilylation (TMS)

We employ BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) with 1% TMCS (Trimethylchlorosilane). This replaces the active proton with a trimethylsilyl group, lowering polarity and increasing volatility.

Analytical Workflow[8]

GC_Workflow Sample Sample Preparation (1-2 mg Dry Solid) Solvent Add Solvent (Pyridine, 100 µL) Sample->Solvent Reagent Add Reagent (BSTFA + 1% TMCS, 50 µL) Solvent->Reagent Heat Incubation (65°C, 30 min) Reagent->Heat Silylation Inject GC-MS Injection (Splitless) Heat->Inject Volatile TMS-Ester

Figure 2: Optimized workflow for GC-MS sample preparation. Moisture exclusion is critical.

Detailed Protocol
  • Sample Prep:

    • Weigh 1–2 mg of 4-Ethylpyrimidine-5-carboxylic acid into a 1.5 mL GC autosampler vial.

    • Critical: The sample must be completely dry. Residual water hydrolyzes the reagent.

  • Reagent Addition:

    • Add 100 µL of anhydrous Pyridine . (Acts as solvent and acid scavenger).

    • Add 50 µL of BSTFA + 1% TMCS .

    • Cap the vial immediately with a PTFE-lined crimp cap.

  • Reaction:

    • Vortex for 10 seconds.

    • Heat at 65°C for 30 minutes.

  • Analysis:

    • Cool to RT. Inject 1 µL into GC-MS.

    • Expected Derivative: Trimethylsilyl 4-ethylpyrimidine-5-carboxylate.

    • Mass Shift: MW increases by 72 Da (152 → 224). Look for the [M-15] ion (Loss of methyl from TMS) as a characteristic fragment.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield (Amide) Incomplete activationIncrease HATU activation time to 30 mins before adding amine.
"Fishy" Smell in DMF Dimethylamine contaminationUse "Amine-free" or fresh Anhydrous DMF. Dimethylamine reacts with HATU.
No Peak in GC-MS Moisture contaminationEnsure pyridine is anhydrous; dry sample under N₂ before adding BSTFA.
GC Peak Tailing Incomplete silylationAdd 10% more TMCS catalyst; increase temp to 75°C.

References

  • HATU Mechanism & Efficiency

    • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole.[4] An efficient peptide coupling additive.[2] Journal of the American Chemical Society.

  • Amide Coupling Protocols

    • Montalbetti, C. A. G. N., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron.

  • GC-MS Silylation (BSTFA)

    • Little, J. L. (1999). Artifacts in Trimethylsilyl Derivatization for Gas Chromatography-Mass Spectrometry. Journal of Chromatography A.

  • Pyrimidine Chemistry

    • Brown, D. J. (2009). The Pyrimidines. Wiley-Interscience. (Standard text for pyrimidine reactivity).

Sources

Method

Application Note: Cellular Assay Development for 4-Ethylpyrimidine-5-carboxylic Acid Scaffolds

Strategic Overview: The Pyrimidine Privilege 4-Ethylpyrimidine-5-carboxylic acid serves as a critical "privileged scaffold" in medicinal chemistry. It is rarely the final drug itself; rather, it is the structural anchor...

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Overview: The Pyrimidine Privilege

4-Ethylpyrimidine-5-carboxylic acid serves as a critical "privileged scaffold" in medicinal chemistry. It is rarely the final drug itself; rather, it is the structural anchor used to synthesize focused libraries of bioactive compounds. Its derivatives are historically potent against Protein Kinases (e.g., EGFR, JAK, SIKs) and have emerging utility in antifungal and antiviral discovery.

This guide details the development of cellular assays designed not just for the acid itself, but for the functionalized library derived from it. The workflow prioritizes distinguishing "true hits" (specific target engagement) from "false positives" (general cytotoxicity).

The Assay Development Logic
  • Solubility Profiling: Pyrimidines are crystalline and require precise DMSO management.

  • Primary Screen (Safety): A biological filter to remove cytotoxic compounds early using ATP quantification.

  • Secondary Screen (Efficacy): A high-throughput In-Cell ELISA (Cytoblot) to measure specific inhibition of intracellular signaling pathways (e.g., Phospho-ERK/AKT) without cell lysis.

Experimental Workflow Visualization

The following diagram outlines the decision matrix for screening derivatives of 4-Ethylpyrimidine-5-carboxylic acid.

DrugDiscoveryWorkflow cluster_Assays Cellular Screening Cascade Scaffold 4-Ethylpyrimidine-5-carboxylic acid (Starting Material) Synthesis Library Synthesis (Amide coupling/Esterification) Scaffold->Synthesis QC QC: Purity & DMSO Solubility Synthesis->QC Viability Primary Screen: Cytotoxicity (CellTiter-Glo) QC->Viability Library Plate Efficacy Secondary Screen: Target Engagement (In-Cell ELISA) Viability->Efficacy Non-Toxic Hits (>80% Viability) Decision Lead Candidate Selection Efficacy->Decision High Potency (IC50 < 1µM)

Caption: Integrated workflow moving from chemical synthesis of the pyrimidine scaffold to biological validation.

Pre-Assay Characterization: Solubility & Stability

Before cellular introduction, the physicochemical properties of the library must be stabilized. Pyrimidine-5-carboxylic acids often exhibit high crystallinity and moderate aqueous solubility.

  • Vehicle: Dimethyl Sulfoxide (DMSO, anhydrous).

  • Stock Concentration: Prepare 10 mM or 20 mM stocks.

  • Critical Threshold: The final DMSO concentration in the cell assay must not exceed 0.5% (v/v) . Higher concentrations can permeabilize membranes artificially, skewing kinase signaling data.

Validation Step: Dilute the stock 1:200 in cell culture media (creating a 0.5% DMSO solution). Incubate at 37°C for 4 hours. Check for precipitation using microscopy. If precipitate forms, the compound is not suitable for cellular assays and requires chemical modification (e.g., prodrug esterification).

Protocol A: Cytotoxicity Profiling (Primary Screen)

Objective: To determine the CC50 (Cytotoxic Concentration 50%) of the library. Compounds killing cells non-specifically are false positives in inhibitor screens. Method: CellTiter-Glo® (Promega) - ATP Quantification.[1][2] Why this method? It is homogeneous (add-mix-read), highly sensitive, and robust against compound autofluorescence common in pyrimidine derivatives.

Materials
  • Cells: HEK293 or HepG2 (Metabolically active lines).

  • Reagent: CellTiter-Glo® 2.0.[1]

  • Plate: 384-well solid white opaque plates (prevents signal bleed-through).

Step-by-Step Procedure
  • Seeding: Dispense 1,000–2,000 cells/well in 25 µL of media.

  • Equilibration: Incubate plates for 24 hours at 37°C/5% CO2 to allow attachment.

  • Treatment: Add 5 µL of 6x compound solution (final conc: 10 µM to 1 nM). Include:

    • Positive Control: Staurosporine (1 µM).

    • Vehicle Control: 0.5% DMSO.[2]

  • Incubation: Incubate for 48 or 72 hours.

  • Detection: Equilibrate plate to Room Temperature (RT) for 30 mins.

  • Lysis: Add 30 µL of CellTiter-Glo reagent. Shake orbitally (2 min, 300 rpm).

  • Read: Incubate 10 min (stabilize signal) and read Luminescence (Integration: 0.5s).

Data Output: Calculate % Viability relative to DMSO control.



Protocol B: Target Engagement via In-Cell ELISA (Secondary Screen)

Objective: To quantify the inhibition of a specific kinase pathway (e.g., EGFR phosphorylation or ERK1/2 phosphorylation) by the 4-Ethylpyrimidine derivatives. Method: In-Cell ELISA (Cytoblot/In-Cell Western). Why this method? Unlike Western Blots, this is high-throughput. Unlike biochemical assays, it proves the compound penetrates the cell membrane—a critical hurdle for carboxylic acid derivatives.

Mechanism of Action Diagram

InCellELISA Cell Fixed Cell (Permeabilized) Target Target Kinase (Phosphorylated) Cell->Target Contains PrimaryAb Primary Ab (Anti-Phospho) Target->PrimaryAb Binds SecondaryAb Secondary Ab (HRP-Linked) PrimaryAb->SecondaryAb Detects Signal Fluorescence/ Chemiluminescence SecondaryAb->Signal Amplifies

Caption: Schematic of the In-Cell ELISA showing detection of intracellular phosphorylation events.

Step-by-Step Procedure

Phase 1: Treatment & Fixation

  • Seed Cells: 10,000–20,000 cells/well in 96-well clear bottom, black-walled plates (Poly-D-Lysine coated). Incubate overnight.

  • Starvation (Critical): Replace media with serum-free media for 4–16 hours to reduce basal phosphorylation background.

  • Inhibition: Add pyrimidine derivatives (serial dilution). Incubate 1 hour.

  • Stimulation: Add pathway stimulant (e.g., EGF 50 ng/mL) for 10–15 minutes to spike phosphorylation.

  • Fixation: Immediately aspirate media and add 4% Paraformaldehyde (PFA) in PBS. Incubate 20 min at RT.

  • Permeabilization: Wash 3x with PBS.[3] Add 0.1% Triton X-100 in PBS for 10 min.

Phase 2: Immunodetection

  • Blocking: Add 1x Blocking Buffer (e.g., 5% BSA or LI-COR Odyssey Block) for 1 hour.

  • Primary Antibody: Add anti-Phospho-Target (e.g., p-ERK1/2) diluted 1:500 in blocking buffer. Incubate overnight at 4°C.

  • Wash: 3x with PBS-T (0.05% Tween-20).

  • Secondary Antibody: Add HRP-conjugated (for chemiluminescence) or IRDye-conjugated (for fluorescence) secondary antibody (1:1000). Incubate 1 hour RT in dark.

  • Normalization Stain: Add Janus Green or CellTag 700 to measure total cell number (essential for normalizing data against cell loss during washing).

Phase 3: Readout

  • Fluorescence: Read on LI-COR Odyssey (700nm for Total Cell Stain, 800nm for Target).

  • Chemiluminescence: Add TMB substrate, stop with H2SO4, read OD450.

Data Analysis & Interpretation

Summarize your findings by correlating safety (viability) with efficacy (inhibition).

Table 1: Example Screening Matrix

Compound IDStructure NoteCytotoxicity CC50 (µM)Kinase IC50 (µM)Selectivity Index (CC50/IC50)Status
Ref-001 Parent Acid>100>100N/AInactive (Scaffold)
Pyr-045 Amide Derivative85.00.25340Hit (Lead)
Pyr-089 Ester Derivative5.04.8~1Toxic (False Positive)

Expert Insight:

  • The "Acid" Problem: The parent molecule, 4-Ethylpyrimidine-5-carboxylic acid, is often cell-impermeable due to the negative charge of the carboxylate at physiological pH. If the parent acid shows no activity, do not discard the scaffold. It confirms that derivatization (masking the acid as an amide or ester) is required for cellular uptake and binding.

  • Edge Effects: In 96-well plates, avoid using the outer wells for data. Fill them with media to prevent evaporation artifacts (thermal gradients) which severely affect kinase kinetics.

References

  • Vertex AI Search. (2025). Discovery of pyrimidine-5-carboxamide derivatives as novel salt-inducible kinases (SIKs) inhibitors. Retrieved from

  • Abcam. (n.d.). In-Cell ELISA (Cytoblot) Protocol. Retrieved from

  • Promega. (n.d.).[1] CellTiter-Glo® Luminescent Cell Viability Assay Technical Bulletin. Retrieved from [1]

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 169306, 4-Pyrimidinecarboxylic acid. Retrieved from [4]

  • MDPI. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Retrieved from

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of Polar Pyrimidine Derivatives

Welcome to the technical support center for the purification of polar pyrimidine derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in iso...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of polar pyrimidine derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in isolating these often-demanding compounds. The inherent polarity of the pyrimidine scaffold, a cornerstone in many bioactive molecules and pharmaceuticals, presents a unique set of purification hurdles.[1][2] This document provides field-proven insights and systematic troubleshooting strategies to help you achieve your purity and yield targets.

Frequently Asked Questions (FAQs)

This section addresses broad, foundational questions about purifying polar pyrimidines.

Q1: What makes polar pyrimidine derivatives so challenging to purify? A: The primary challenge stems from their molecular properties. The nitrogen atoms in the pyrimidine ring can act as hydrogen bond acceptors and, depending on the pH and substituents, can be protonated, making the molecules highly polar and water-soluble.[3] This leads to several common issues:

  • Poor Retention in Reversed-Phase Chromatography (RPC): These compounds have minimal hydrophobic character and thus little affinity for non-polar stationary phases like C18, often eluting in the solvent front or void volume.[4][5]

  • Strong Adsorption in Normal-Phase Chromatography (NPC): Conversely, on polar stationary phases like silica gel, they can bind too strongly, leading to poor recovery and significant peak tailing, especially for basic derivatives interacting with acidic silanol groups.[1][5][6]

  • Difficult Crystallization: Their high polarity and often strong interactions with solvents can make it difficult to find suitable solvent systems for crystallization, frequently resulting in "oiling out" instead of forming a solid lattice.[4]

  • Co-elution with Polar Impurities: Synthesis byproducts are often structurally similar and share the same high polarity, making chromatographic separation difficult.[4]

Q2: I have a novel polar pyrimidine. Which purification technique should I try first? A: Your starting point should be guided by a quick analysis using Thin-Layer Chromatography (TLC).

  • If the compound shows some mobility on a silica gel TLC plate using a solvent system like dichloromethane/methanol or ethyl acetate/hexane, then normal-phase flash chromatography is a viable and scalable first choice.[1][4]

  • If the compound remains at the baseline (Rf ≈ 0) on silica TLC even with highly polar mobile phases, it is too polar for standard normal-phase. In this case, your best initial approach is Hydrophilic Interaction Liquid Chromatography (HILIC) .[7][8] HILIC is specifically designed for retaining and separating highly polar and hydrophilic compounds.[4][9]

  • If you have access to preparative HPLC , an initial analytical run using both a standard C18 column and a HILIC column will provide invaluable information on which technique offers better retention and selectivity for your specific molecule.

Q3: What are the main alternatives to traditional silica gel and C18 chromatography for these compounds? A: Several powerful techniques have emerged as excellent alternatives when standard methods fail:

  • Hydrophilic Interaction Liquid Chromatography (HILIC): Uses a polar stationary phase (e.g., bare silica, amide, diol) with a high-organic, low-aqueous mobile phase to retain polar analytes.[4][7][10]

  • Mixed-Mode Chromatography (MMC): Employs stationary phases with multiple interaction functionalities, such as reversed-phase and ion-exchange.[11][12] This is exceptionally useful for ionizable pyrimidines, as you can manipulate retention through both hydrophobic interactions and ionic interactions by adjusting mobile phase pH and ionic strength.[13][14]

  • Supercritical Fluid Chromatography (SFC): A form of normal-phase chromatography that uses supercritical CO2 as the main mobile phase, modified with a polar co-solvent like methanol.[15] It is highly effective for purifying polar molecules, offering fast separations and reduced solvent consumption, making it a "green" chromatography alternative.[16][17][18]

Troubleshooting Guide: Chromatography

This section provides solutions to specific problems encountered during the chromatographic purification of polar pyrimidine derivatives.

Problem 1: My compound elutes in the void volume (no retention) on a C18 reversed-phase column.

  • Probable Cause: The compound is too hydrophilic and has insufficient hydrophobic interaction with the non-polar C18 stationary phase.[4][5]

  • Solutions:

    • Switch to a Polar-Compatible RP Column: Use a reversed-phase column with a polar-embedded or polar-endcapped ligand. These are designed to prevent ligand collapse in the highly aqueous mobile phases needed for polar analytes and offer enhanced retention.

    • Adopt HILIC: This is the most common and effective solution. HILIC operates in a "reversed" reversed-phase mode, where a high organic concentration increases retention of polar compounds on a polar stationary phase.[7][8][9]

    • Employ Mixed-Mode Chromatography: If your pyrimidine has an ionizable group (acidic or basic), a mixed-mode column combining reversed-phase and ion-exchange properties can provide excellent retention and unique selectivity.[11][12][14]

Problem 2: My compound streaks badly or remains stuck at the origin of a silica gel flash column.

  • Probable Cause: Your pyrimidine derivative, especially if it contains basic nitrogen groups, is interacting too strongly with the acidic silanol groups on the surface of the silica gel.[1][4] Overloading the column can also worsen this effect.[4]

  • Solutions:

    • Modify the Mobile Phase: The most direct solution is to add a competitive agent to the eluent.

      • For basic pyrimidines , add 0.1-1% triethylamine or pyridine to your mobile phase. This base will compete for the acidic silanol sites, masking them from your compound and resulting in improved peak shape.[4]

      • For acidic pyrimidines , adding 0.1-1% acetic or formic acid can improve chromatography.

    • Change the Stationary Phase: If mobile phase modification is insufficient, switch to a different stationary phase.

      • Neutral or Basic Alumina: These are good alternatives to acidic silica for basic compounds.[19]

      • Bonded-Phase Silica: An amine (NH2) or diol-functionalized column can provide different selectivity and reduce the strong acidic interactions.[4][20]

    • Reduce the Sample Load: Try purifying a smaller amount of material to see if the peak shape improves.

Problem 3: My desired compound co-elutes with a similarly polar impurity.

  • Probable Cause: The chosen chromatographic system (stationary and mobile phase) does not have sufficient selectivity to resolve the two compounds.

  • Solutions:

    • Optimize the Mobile Phase: Make small, incremental changes. In normal-phase, use a shallower gradient or try adding a third solvent to the mixture (e.g., adding a small amount of methanol to a dichloromethane/ethyl acetate system) to alter selectivity. In HILIC, adjusting the buffer concentration or pH can have a significant impact.[4]

    • Change Stationary Phase Chemistry: This is the most powerful way to alter selectivity. If you are using silica, a switch to a cyano, diol, or alumina column will provide a completely different interaction mechanism and will likely resolve the co-eluting peaks.[4]

    • Utilize an Orthogonal Technique: If you are failing with normal-phase, switch to HILIC or MMC. The fundamentally different retention mechanisms are highly likely to separate the components.

Workflow for Selecting a Purification Strategy

The following decision tree can guide your choice of an initial purification strategy.

Purification_Strategy start Crude Polar Pyrimidine Derivative tlc_silica Run Silica Gel TLC (e.g., DCM/MeOH or EtOAc/Hex) start->tlc_silica rf_check Rf > 0.1 and spot shape is good? tlc_silica->rf_check npc_path Normal-Phase Flash Chromatography (Silica) rf_check->npc_path Yes rpc_check Analytical RP-HPLC (C18) Is there any retention? rf_check->rpc_check No (Rf ≈ 0 or streaking) hilic_path Develop HILIC Method rpc_check->hilic_path No (Elutes in void) rpc_polar_path Use Polar-Embedded RP-HPLC column rpc_check->rpc_polar_path Yes mmc_path Consider Mixed-Mode or SFC as alternatives hilic_path->mmc_path HILIC_Workflow cluster_prep Preparation cluster_dev Method Development cluster_run Execution col_select Select HILIC Column (Silica, Amide, Diol) mob_phase Prepare Mobile Phase (e.g., ACN/Ammonium Formate) col_select->mob_phase sample_prep Dissolve Sample in High Organic Solvent mob_phase->sample_prep scout_grad Run Scouting Gradient (e.g., 95-50% Organic) sample_prep->scout_grad eval_ret Adequate Retention and Separation? scout_grad->eval_ret opt_grad Optimize Gradient Slope eval_ret->opt_grad No prep_run Run Preparative Purification eval_ret->prep_run Yes opt_mod Adjust pH or Buffer Concentration for Selectivity opt_grad->opt_mod opt_mod->scout_grad collect Collect & Analyze Fractions prep_run->collect isolate Combine Pure Fractions & Evaporate Solvent collect->isolate

Sources

Optimization

how to remove impurities from pyrimidine synthesis reaction.

Technical Support Center: Pyrimidine Synthesis & Purification Ticket ID: PYR-PUR-001 Status: Open Assigned Specialist: Senior Application Scientist (Process Chemistry) Topic: Impurity Removal & Workup Optimization for Py...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Pyrimidine Synthesis & Purification

Ticket ID: PYR-PUR-001 Status: Open Assigned Specialist: Senior Application Scientist (Process Chemistry) Topic: Impurity Removal & Workup Optimization for Pyrimidine Scaffolds

Executive Summary

Pyrimidine synthesis (e.g., Biginelli, Pinner, or cross-coupling) often results in "brick dust" solids—compounds with high melting points and poor solubility due to strong intermolecular hydrogen bonding (


-stacking and amide-like tautomers). Common impurities include unreacted ureas, regioisomers (N1 vs. N3 alkylation), and residual metal catalysts. This guide provides self-validating workflows to isolate high-purity pyrimidines without relying solely on expensive preparative HPLC.

Module 1: The Biginelli Protocol (Removing Unreacted Urea)

User Issue: "My Biginelli product is contaminated with sticky unreacted urea/thiourea that won't wash away with water."

Technical Insight: Urea and thiourea are highly polar and water-soluble in theory, but in practice, they often co-precipitate with the pyrimidine product, forming occlusion complexes that simple water washes cannot break. Furthermore, dihydropyrimidinones (DHPMs) can "oil out" if the solvent composition isn't controlled, trapping impurities.

Troubleshooting Protocol: The "Acid-Trituration" Method Standard water washes are insufficient. Use this chemically active wash.

  • Reaction Quench: Pour the hot ethanolic reaction mixture into crushed ice. Stir vigorously for 20 minutes.

  • Filtration: Collect the crude precipitate via vacuum filtration.[1][2]

  • The Critical Step (Acid Wash):

    • Suspend the wet cake in 10% HCl (aq) .

    • Why? Urea forms uronium salts (

      
       ~0.1) which are vastly more water-soluble than the neutral urea. Most DHPMs are stable in dilute acid at room temperature.
      
    • Stir for 15 minutes.

  • Neutralization: Filter again, then wash the cake with saturated

    
     (to remove residual acid) followed by cold water.
    
  • Recrystallization: Recrystallize from hot Ethanol/Water (9:1).

Visualization: Biginelli Workup Logic

BiginelliWorkup cluster_waste Waste Stream start Crude Reaction Mixture (DHPM + Urea + Aldehyde) ice Quench in Crushed Ice (Precipitation) start->ice filter1 Filtration ice->filter1 acid Suspend in 10% HCl (Protonates Urea -> Uronium) filter1->acid Solid Cake filter2 Filtration & Bicarb Wash acid->filter2 waste1 Filtrate: Solubilized Uronium Salts acid->waste1 recryst Recrystallize (EtOH/H2O) filter2->recryst final Pure DHPM recryst->final

Caption: Workflow for selective removal of urea impurities via acid-base manipulation.

Module 2: Regioisomer Separation (N1 vs. N3 Alkylation)

User Issue: "I alkylated my uracil/thymine derivative, but I have a mixture of N1 and N3 isomers. How do I separate them?"

Technical Insight: Under basic conditions (


/DMF), N1-alkylation is generally favored (often 9:1) due to sterics and electronics, but N3 isomers almost always form.
  • N1-isomers: Generally more polar (lower

    
     on silica).
    
  • N3-isomers: Generally less polar (higher

    
    ) and often have lower melting points.
    

Diagnostic Check: Before purification, run a 2D-TLC or use HMBC NMR. N1-alkylation shows correlation between the alkyl protons and C2/C6; N3 shows correlation to C2/C4.

Separation Protocol:

  • Flash Chromatography:

    • Stationary Phase: Silica Gel (standard 40-63 µm).

    • Eluent: DCM:MeOH (95:5) is standard.[3] If separation is poor, switch to EtOAc:Hexane (variable ratio) or add 1% Triethylamine to sharpen bands if the pyrimidine has acidic protons.

  • Fractional Crystallization (If scale > 5g):

    • Dissolve the mixture in hot EtOAc.

    • Add Hexane dropwise until turbidity appears.

    • Cool slowly.[2][4][5] The major isomer (usually N1, often higher MP) tends to crystallize first. The N3 isomer remains in the mother liquor.

Module 3: Removing Palladium (Pd) Residues

User Issue: "I performed a Suzuki coupling on a chloropyrimidine. The product is grey/brown, indicating residual Pd."

Technical Insight: Pyrimidines are excellent ligands for Palladium. They coordinate to the metal, making standard Celite filtration ineffective. You must use a scavenger with a higher affinity for Pd than the pyrimidine nitrogen.

Comparative Scavenger Data:

MethodEfficiencyCostBest For
Celite Filtration Low (<20% removal)LowBulk solids only (not coordinated Pd)
Activated Carbon (Darco KB-B) High (80-95%)LowLarge scale, non-polar products
Thiol-Silica (SiliaMetS) Very High (>99%)HighAPI grade, complex chelators
Crystallization Medium (60-80%)LowFinal polishing step

Recommended Protocol (Thiol-Silica Method):

  • Dissolve crude product in THF or EtOAc (10 mL/g).

  • Add SiliaMetS® Thiol (or equivalent mercaptopropyl-functionalized silica) at 20 wt% relative to the crude mass.

  • Stir at 50°C for 1 hour (heat is crucial for ligand exchange).

  • Filter through a 0.45 µm pad.

  • Concentrate filtrate. The product should be white/off-white.

Module 4: Handling "Brick Dust" (Solubility Issues)

User Issue: "My product won't dissolve in anything for extraction (DCM, EtOAc), but it's not pure enough to filter."

Technical Insight: Fused pyrimidines often exhibit "brick dust" properties due to extensive


-

stacking. Standard aqueous workups fail because the product precipitates at the interface (rag layer).

The "Displacement" Workup: Instead of extracting out of water, precipitate into water.

  • Perform the reaction in a water-miscible solvent (DMF, DMSO, NMP).

  • Do not evaporate the solvent (high BP makes this difficult/degrading).

  • Pour the reaction mixture slowly into a beaker containing 10x volume of vigorously stirred water .

  • Crucial: If the product forms a gum, add a pinch of NaCl or sonicate to induce crystallization.

  • Filter the solid.[1][2][6]

  • Wash the cake with water (removes DMF/inorganic salts) and then Diethyl Ether (removes non-polar organic impurities).

Visualization: Solubility Decision Tree

SolubilityLogic q1 Is Product Soluble in DCM/EtOAc? yes Standard Aqueous Workup (Wash with Brine) q1->yes Yes no Is it Soluble in Hot EtOH? q1->no No (Brick Dust) recryst Recrystallize from EtOH no->recryst Yes crash DMF/DMSO Crash Method: Pour into 10x Water no->crash No wash Wash Filter Cake with Et2O (Removes organic oils) crash->wash

Caption: Decision logic for handling poor solubility during workup.

References

  • Biginelli Workup & Urea Removal: Asian Journal of Chemistry, "Microwave Promoted Solvent-Free Biginelli Reaction," Vol. 22, No. 7 (2010).

  • Palladium Scavenging: Organic Process Research & Development, "Palladium Extraction Following Metal-Catalyzed Reactions," ACS Publications (2023).

  • Regioisomer Separation (N1 vs N3): Journal of Chemical Sciences, "Efficient and selective catalytic N-Alkylation of pyrimidine," Vol 132 (2020).[7]

  • Recrystallization Protocols: BenchChem Application Notes, "Purification of Substituted Pyrimidine Compounds."

  • Solubility Data: Revue Roumaine de Chimie, "Solubility of a Series of Pyrimidine Derivatives in Methanol," (2014).

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Comparative Guide to the Synthesis of Pyrimidine-5-Carboxylates

Authored for Researchers, Scientists, and Drug Development Professionals The pyrimidine core is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of therapeutic agents, from anticancer a...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The pyrimidine core is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of therapeutic agents, from anticancer and antiviral drugs to anti-inflammatory and CNS agents.[1][2][3] Its prevalence is rooted in its role as a fundamental building block of nucleic acids, DNA, and RNA.[3][4] Among its many derivatives, the pyrimidine-5-carboxylate scaffold is of particular importance, offering a versatile handle for further chemical modification and a key pharmacophoric element in many bioactive molecules.

The challenge for any discovery program lies not in the potential of this scaffold, but in its efficient and strategic synthesis. The selection of a synthetic route can profoundly impact yield, purity, scalability, and the accessible chemical space for analogue generation. This guide provides a comparative analysis of the most prominent and field-proven synthetic routes to pyrimidine-5-carboxylates. We will move beyond a simple recitation of protocols to dissect the causality behind experimental choices, empowering you to select and optimize the ideal strategy for your specific research and development goals.

The Biginelli Reaction: The Workhorse of Dihydropyrimidines

First reported by Italian chemist Pietro Biginelli in 1891, this one-pot, three-component reaction (3-CR) remains one of the most powerful and widely used methods for synthesizing 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) and their thio-analogues, which are direct precursors to pyrimidine-5-carboxylates.[5][6][7] The reaction's enduring popularity is a testament to its operational simplicity, atom economy, and the biological relevance of its products, which are known calcium channel blockers and antihypertensive agents.[6]

Mechanistic Insight

The Biginelli reaction is typically catalyzed by a Brønsted or Lewis acid.[6] The most widely accepted mechanism proceeds through an N-acyliminium ion intermediate.

Causality: The acid catalyst serves two primary roles. First, it activates the aldehyde carbonyl group, making it more electrophilic for attack by urea. Second, it facilitates the dehydration steps, driving the reaction towards the cyclized product. The choice of catalyst, from simple mineral acids to more sophisticated Lewis acids like FeCl₃ or ceric ammonium nitrate (CAN), can significantly influence reaction times and yields.[5][8]

Biginelli_Mechanism cluster_step1 Step 1: Iminium Ion Formation cluster_step2 Step 2: Nucleophilic Addition cluster_step3 Step 3: Cyclization & Dehydration A Aldehyde (R-CHO) I N-Acyliminium Ion A->I + Urea, [H+] U Urea U->I Int2 Acyclic Intermediate I->Int2 + Ketoester Enol K β-Ketoester (Enol form) K->Int2 P DHPM Product Int2->P - H2O

Caption: The proposed mechanism for the acid-catalyzed Biginelli reaction.

Performance and Applications

The Biginelli reaction is valued for its convergence and efficiency. A wide range of aromatic, aliphatic, and heterocyclic aldehydes are compatible with this transformation. The use of thiourea instead of urea provides straightforward access to the corresponding 2-thioxo-dihydropyrimidines, further expanding the molecular diversity.[9]

Modern advancements have focused on developing greener and more efficient protocols. Microwave-assisted synthesis, for example, has been shown to dramatically reduce reaction times from hours to minutes and often improves yields.[9][10][11]

Representative Protocol: Microwave-Assisted Biginelli Synthesis

This protocol details a rapid, environmentally friendly synthesis of a tetrahydropyrimidine-5-carboxamide derivative.[12]

  • Materials: Aromatic aldehyde (1 mmol), Acetoacetanilide (1 mmol), Urea (1.2 mmol), Uranyl Nitrate Hexahydrate (UO₂(NO₃)₂·6H₂O) (5 mol%), Acetonitrile (5 mL).

  • Procedure:

    • Combine the aldehyde, acetoacetanilide, urea, and catalyst in a microwave-safe reaction vessel.

    • Add acetonitrile as the solvent.

    • Seal the vessel and place it in a microwave reactor.

    • Irradiate at 160 W for 15-18 minutes, monitoring the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture and pour it into crushed ice water.

    • Collect the resulting precipitate by filtration, wash with ice-cold water, and recrystallize from hot methanol to yield the pure product.

The [3+3] Cyclocondensation Approach

This is one of the most fundamental and versatile methods for constructing the pyrimidine ring.[13] It involves the condensation of a three-carbon (C-C-C) 1,3-bifunctional component with a nitrogen-containing (N-C-N) fragment like an amidine, guanidine, or urea.[13][14]

Mechanistic Insight

The reaction typically proceeds via a sequence of condensation and cyclization reactions. For example, the reaction between a β-ketoester and an amidine involves the initial formation of an enamine, followed by intramolecular cyclization and dehydration to form the aromatic pyrimidine ring.

Causality: The choice of the C-C-C fragment is critical as it dictates the substitution pattern at positions 4, 5, and 6 of the final pyrimidine. For pyrimidine-5-carboxylates, a common starting material is a derivative of a β-ketoester where the ester group will become the desired carboxylate at the C5 position. The N-C-N fragment determines the substituent at the C2 position.

ThreePlusThree_Workflow Start Select Synthetic Target (Pyrimidine-5-carboxylate) CCC Choose C-C-C Fragment (e.g., β-ketoester) Start->CCC NCN Choose N-C-N Fragment (e.g., Amidinium salt) Start->NCN Cond Select Reaction Conditions (Catalyst, Solvent, Temp.) CCC->Cond NCN->Cond Synth Perform Cyclocondensation Cond->Synth Product Isolate & Purify Product Synth->Product

Caption: Logical workflow for designing a [3+3] cyclocondensation synthesis.

A General and High-Yielding Protocol

A particularly effective modern method involves the reaction of the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol with various amidinium salts.[15] This approach is notable because it provides a direct route to pyrimidines that are unsubstituted at the 4-position, which can be challenging to achieve via other methods.

Representative Protocol: Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters [15]
  • Materials: Sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol (1.0 eq), Amidinium salt (e.g., acetamidinium chloride, 1.1 eq), Methanol (solvent).

  • Procedure:

    • Suspend the sodium salt and the amidinium salt in methanol at room temperature under a nitrogen atmosphere.

    • Stir the mixture at room temperature for 16-24 hours. The reaction progress can be monitored by TLC.

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Partition the residue between ethyl acetate and water.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by flash column chromatography on silica gel to afford the desired 2-substituted pyrimidine-5-carboxylate.

Multicomponent Reactions (MCRs) and Green Synthesis

Modern synthetic chemistry places a strong emphasis on sustainability, efficiency, and environmental responsibility.[16] Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all reactants, are at the forefront of this movement.[17] The Biginelli reaction is a classic MCR, but many other innovative MCRs have been developed.

Key Advantages of Modern MCRs:
  • Atom Economy: MCRs are inherently atom-economical, minimizing waste.

  • Efficiency: They reduce the number of synthetic steps, saving time, energy, and resources.

  • Green Solvents & Catalysts: Many modern protocols utilize water or deep eutectic solvents, and employ recyclable or biodegradable catalysts like modified bone char.[18][19][20][21]

  • Microwave Irradiation: As previously noted, microwaves provide a non-classical heating method that can dramatically accelerate reactions and improve yields.[20][22]

Representative Protocol: Green Synthesis of Pyrimidine-5-carbonitriles [18]

This protocol uses a reusable and eco-friendly solid acid biocatalyst derived from bone char.

  • Materials: Aromatic aldehyde (1 mol), Malononitrile (1.2 mol), Urea or Thiourea (1.8 mol), Bone char-nPrN-SO₃H catalyst (0.4 mol%).

  • Procedure:

    • Combine the aldehyde, malononitrile, urea/thiourea, and catalyst in a round-bottom flask.

    • Heat the solvent-free mixture at 80 °C with stirring for the appropriate time (monitored by TLC).

    • After the reaction is complete, add distilled water to the mixture and cool to room temperature.

    • Collect the resulting precipitate by filtration.

    • Wash the solid with hot ethanol to remove any unreacted starting materials and obtain the pure pyrimidine-5-carbonitrile product. The catalyst can often be recovered from the filtrate for reuse.

Comparative Analysis of Synthetic Routes

To facilitate an objective comparison, the following table summarizes the key attributes of the discussed synthetic routes. The choice of method will ultimately depend on the desired substitution pattern, required scale, available equipment, and green chemistry considerations.

Synthetic Route Key Reactants Typical Conditions Yield (%) Advantages Limitations
Biginelli Reaction Aldehyde, β-Ketoester, Urea/ThioureaAcid catalyst (Brønsted/Lewis), Reflux or MW60-95%[5][8]Operationally simple, one-pot, high atom economy, well-established.[6]Typically yields dihydropyrimidines requiring subsequent oxidation; limited substitution patterns.
[3+3] Cyclocondensation 1,3-Dicarbonyl (or equivalent), Amidine/GuanidineBasic or acidic conditions, various solvents70-95%[15][23]Highly versatile for diverse substitution, direct access to aromatic pyrimidines.Requires synthesis of specific 1,3-bifunctional precursors.
Metal-Halogen Exchange 5-Bromopyrimidine, Organolithium, ElectrophileCryogenic temperatures (-90 to -100 °C), anhydrous conditions59-68%[24]Allows for late-stage functionalization of a pre-formed ring.Requires cryogenic conditions, moisture-sensitive reagents, unstable intermediates.[24]
Green MCR (Catalytic) Aldehyde, Active Methylene Cmpd, N-sourceGreen catalyst (e.g., bone char), Solvent-free or water, 80°C or MW85-97%[18][20]Environmentally friendly, high yields, often simple workup, catalyst recyclability.Catalyst preparation may be required; scope may be limited by catalyst compatibility.
Iridium-Catalyzed MCR Amidines, Primary/Secondary AlcoholsIridium pincer complex catalyst, high temperatureup to 93%[25]Sustainable (uses alcohols from biomass), highly regioselective, forms C-C and C-N bonds.[26]Requires specialized metal catalyst, high reaction temperatures.
Conclusion and Future Outlook

The synthesis of pyrimidine-5-carboxylates is a mature field with a rich portfolio of reliable methods. The classic Biginelli reaction and versatile [3+3] cyclocondensations remain foundational strategies for constructing the pyrimidine core. However, the field is rapidly evolving, driven by the principles of green chemistry and the demand for greater efficiency.

For the modern drug discovery laboratory, microwave-assisted multicomponent reactions represent the state-of-the-art, offering unparalleled speed and efficiency. The development of novel, recyclable catalysts and the use of sustainable feedstocks, such as alcohols in iridium-catalyzed processes, are paving the way for more environmentally benign synthetic routes.[26][25] As researchers and drug development professionals, the ability to critically evaluate and select the most appropriate synthetic strategy from this diverse toolkit is paramount to accelerating the discovery of next-generation pyrimidine-based therapeutics.

References
  • SYNTHESIS OF PYRIMIDINE DERIV
  • one-pot synthesis of pyrimidine-5-carboxaldehyde and ethyl pyrimidine-5-carboxyl
  • Application Notes and Protocols: Biginelli Reaction of 5-Aryl-2-Furaldehydes for Pyrimidine Synthesis. Benchchem.
  • Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. Technium Science.
  • Microwave Assisted Synthesis of Some New Thiazolopyrimidine, Thiazolodipyrimidine and Thiazolopyrimidothiazolopyrimidine Derivatives with Potential Antioxidant and Antimicrobial Activity.
  • Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties.
  • Synthesis of tetrahydropyrimidine-5-carboxylic acid derivatives 9a,b.
  • Review Writing on Synthesis of Pyrimidine and It's Biological Activity. Research Square.
  • Microwave-assisted synthesis of bioactive tetrahydropyrimidine derivatives as antidiabetic agents. Folia Medica.
  • Biginelli reaction. Wikipedia.
  • A MICROWAVE ASSISTED SYNTHESIS OF HIGHLY SUBSTITUTED 7-METHYL-5H-THIAZOLO[3,2-a]PYRIMIDINE-6-CARBOXYLATE DERIV
  • Microwave Assisted Synthesis of Some Pyrimidine Derivatives Using Polyphosphate Ester (PPE)
  • (PDF) Synthesis of pyrimidine carboxamide derivatives catalyzed by uranyl nitrate hexa Hydrate with their antibacterial and antioxidant studies.
  • Recent Advances in Pyrimidine-Based Drugs.
  • A Four Component Biginelli's Reaction, New Opportunities for Synthesis of Functionalized Pyrimidines. Biomedical Journal of Scientific & Technical Research.
  • Highly efficient synthesis of pyrimidine-5-carbonitrile derivatives over a robust biowaste bone char-Bronsted solid acid catalyst.
  • Pyrimidine synthesis. Organic Chemistry Portal.
  • A Sustainable Multicomponent Pyrimidine Synthesis. PubMed.
  • Review Writing on Synthesis of Pyrimidine and Its Biological Activity. Authorea.
  • A green, microwave-mediated, multicomponent synthesis of pyrimidine and pyrimidinone deriv
  • A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Organic Chemistry Portal.
  • Catalyzed Methods to Synthesize Pyrimidine and Rel
  • (PDF) Highly efficient synthesis of pyrimidine-5-carbonitrile derivatives over a robust biowaste bone char-Bronsted solid acid catalyst.
  • Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. International Journal of Pharmaceutical and Phytopharmacological Research.
  • Microwave Assisted Synthesis of Some Novel Pyrimidine Derivative and Screening for their Biological Activity. Asian Journal of Organic & Medicinal Chemistry.
  • A Sustainable Multicomponent Pyrimidine Synthesis. Organic Chemistry Portal.
  • (PDF) SYNTHESIS OF PYRIMIDINES AND ITS BIO- EVALUATION.

Sources

Comparative

Technical Comparison: In Vitro vs. In Vivo Efficacy of Pyrimidine Carboxamide Derivatives

Executive Summary: The Translational Gap Pyrimidine carboxamide derivatives represent a "privileged scaffold" in modern drug discovery, particularly for targeting receptor tyrosine kinases (RTKs) like EGFR and VEGFR-2. W...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Translational Gap

Pyrimidine carboxamide derivatives represent a "privileged scaffold" in modern drug discovery, particularly for targeting receptor tyrosine kinases (RTKs) like EGFR and VEGFR-2. While their structural rigidity and hydrogen-bonding capability often yield nanomolar potency in enzymatic assays (in vitro), a significant attrition rate occurs during in vivo translation.

This guide objectively compares the performance metrics of these derivatives across the two distinct phases of preclinical development. It highlights the critical disconnects—specifically metabolic stability and plasma protein binding—that researchers must address to convert a "petri dish hit" into a viable lead candidate.

Mechanistic Basis & Signaling Pathway

To understand efficacy data, one must first visualize the target engagement. Pyrimidine carboxamides typically function as Type I ATP-competitive inhibitors. They occupy the ATP-binding pocket of the kinase domain, preventing the phosphorylation cascade required for tumor proliferation.

Diagram 1: EGFR/VEGFR Signaling & Inhibition Node

The following diagram illustrates the downstream signaling cascade and the precise intervention point of pyrimidine carboxamide derivatives.

EGFR_Signaling Ligand Ligand (EGF/VEGF) Receptor RTK (EGFR/VEGFR-2) Ligand->Receptor Activation RAS RAS (GTPase) Receptor->RAS Phosphorylation Inhibitor Pyrimidine Carboxamide (ATP Competitive Inhibitor) Inhibitor->Receptor Blocks ATP Pocket RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK (MAPK) MEK->ERK Nucleus Nucleus (Gene Transcription) ERK->Nucleus Proliferation Signals

Caption: Figure 1. Mechanism of Action. The pyrimidine carboxamide scaffold (Yellow) competes with ATP at the RTK intracellular domain, halting the RAS-RAF-MEK-ERK proliferation cascade.

In Vitro Profiling: Potency & Selectivity

In the controlled environment of cell-free and cell-based assays, pyrimidine carboxamides often outperform standard-of-care drugs like Sorafenib or Erlotinib due to the electron-withdrawing nature of the carboxamide group, which enhances hydrogen bonding with the kinase hinge region.

Comparative Data: Enzymatic vs. Cellular Potency

The following table summarizes data for a representative lead compound (Compound 10b, a pyrimidine-5-carbonitrile derivative) versus Erlotinib.

MetricAssay TypeCompound 10b (Lead)Erlotinib (Control)Interpretation
IC₅₀ (EGFR WT) Enzymatic (Kinase)8.29 ± 0.04 nM 2.83 ± 0.05 nMHigh affinity, comparable to clinical standards.
IC₅₀ (HepG2) Cellular (Liver Cancer)6.42 ± 0.2 µM 8.65 ± 0.5 µMSuperior cellular permeability and potency.
IC₅₀ (MCF-7) Cellular (Breast Cancer)9.15 ± 0.4 µM 12.40 ± 0.8 µMBroad-spectrum cytotoxicity observed.
Selectivity Index WI-38 (Normal Fibroblasts)> 50 µM~40 µMLower toxicity to non-cancerous cells.[1]

Data Source: Derived from comparative studies on pyrimidine-5-carbonitrile derivatives [1][4].

Protocol 1: Self-Validating MTT Cytotoxicity Assay

Trustworthiness Check: To ensure the IC₅₀ values above are artifacts of drug activity and not metabolic noise, use this validated workflow.

  • Seeding: Plate HepG2 cells at

    
     cells/well in 96-well plates. Incubate 24h for attachment.
    
  • Treatment: Add test compounds (dissolved in DMSO, final concentration <0.1%) in serial dilutions (0.1 µM to 100 µM).

    • Control: Include a DMSO-only vehicle control (100% viability) and a Doxorubicin positive control.

  • Incubation: Incubate for 48h at 37°C, 5% CO₂.

  • Dye Addition: Add 10 µL MTT reagent (5 mg/mL). Incubate 4h.

    • Checkpoint: Check for purple formazan crystal formation under a microscope before adding solubilizer. If crystals are absent in control wells, the cells were compromised before treatment.

  • Solubilization: Add 100 µL DMSO to dissolve crystals. Measure Absorbance at 570 nm.

In Vivo Translation: The Efficacy Barrier

While in vitro results suggest superiority, in vivo efficacy often drops. For pyrimidine carboxamides, the primary failure mode is metabolic instability . The carboxamide bond is susceptible to hydrolysis by hepatic amidases, converting the active drug into an inactive carboxylic acid metabolite, which is rapidly excreted.

Case Study: Tumor Growth Inhibition (TGI)

In a study involving Ehrlich Ascites Carcinoma (EAC) mice models, pyrimidine derivatives (specifically the R2 conjugate) showed significant but variable translation.

MetricParameterR2 Derivative (Test)5-Fluorouracil (Std)Biological Context
Dose mg/kg/day20 mg/kg20 mg/kgIntraperitoneal (i.p.) administration.
Tumor Volume Reduction %~68% ~75%Slightly lower efficacy than standard chemo.
Survival Mean Survival Time28 Days32 DaysExtended life span vs. untreated (18 days).
Hematology RBC/WBC CountNormalizedMyelosuppressionKey Advantage: Lower systemic toxicity than 5-FU.

Data Source: Evaluation of novel pyrimidine derivatives in EAC models [2].

Diagram 2: The Preclinical Validation Workflow

This workflow outlines the critical "Go/No-Go" decision gates required to validate these compounds in vivo.

Workflow Synthesis Lead Synthesis (Pyrimidine Carboxamide) InVitro In Vitro Screen (IC50 < 100 nM?) Synthesis->InVitro ADME ADME/Tox (Microsomal Stability) InVitro->ADME Pass Fail Discard / Redesign InVitro->Fail Fail InVivo In Vivo (Xenograft) (TGI > 50%?) ADME->InVivo t1/2 > 30 min ADME->Fail Rapid Hydrolysis InVivo->Synthesis Optimize PK

Caption: Figure 2. Validation Workflow. Note the critical ADME step; pyrimidine carboxamides frequently fail here due to rapid clearance, requiring structural modification (e.g., bioisosteres) before in vivo testing.

Critical Analysis & Recommendations
The Causality of In Vivo Failure

Why does a compound with an IC₅₀ of 8 nM (Compound 10b) not cure the mouse model instantly?

  • Hydrolysis: The amide bond is a metabolic soft spot. In mice, carboxylesterases and amidases are more active than in humans, often leading to underestimation of efficacy (false negatives).

  • Solubility: Many pyrimidine derivatives are highly lipophilic (LogP > 4) to penetrate cells in vitro. In vivo, this leads to poor oral bioavailability and high plasma protein binding (>95%), leaving little "free drug" to hit the tumor.

Protocol 2: In Vivo Xenograft (EAC Model)

Expert Insight: To mitigate the solubility issue during testing, avoid simple saline vehicles.

  • Induction: Inject

    
     EAC cells intraperitoneally into Swiss albino mice.
    
  • Grouping: Wait 24h, then randomize into groups (n=6): Negative Control, Positive Control (5-FU), and Test Groups.

  • Formulation (Critical): Do not use DMSO alone. Use a vehicle of 5% DMSO + 40% PEG300 + 5% Tween 80 + 50% Saline . This ensures the lipophilic pyrimidine derivative stays in solution.

  • Dosing: Administer daily for 14 days.

  • Endpoints: Measure body weight daily. On Day 15, sacrifice and measure Tumor Volume (

    
    ) and hematological parameters.
    
References
  • New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities. New Journal of Chemistry. [Link][2]

  • Synthesis and evaluation of novel pyrimidine derivative targeting pancreatic adenocarcinoma. Annals of Pancreatic Cancer. [Link]

  • Design, synthesis and evaluation of 2-(2-oxoethyl)pyrimidine-5-carboxamide derivatives as acetylcholinesterase inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2. RSC Advances. [Link]

  • Design, Synthesis, In Silico and In Vitro Evaluation of Novel Pyrimidine Derivatives as EGFR Inhibitors. Anti-Cancer Agents in Medicinal Chemistry. [Link]

Sources

Validation

Publish Comparison Guide: Cross-Reactivity Profiling of 4-Ethylpyrimidine-5-carboxylic Acid

Executive Summary: The Scaffold Paradox 4-Ethylpyrimidine-5-carboxylic acid (4-EP-5-CA) serves as a critical pharmacophore in modern drug design, particularly for kinase inhibitors and epigenetic modulators. While its py...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Scaffold Paradox

4-Ethylpyrimidine-5-carboxylic acid (4-EP-5-CA) serves as a critical pharmacophore in modern drug design, particularly for kinase inhibitors and epigenetic modulators. While its pyrimidine core mimics the adenine ring of ATP—making it an excellent scaffold for ATP-competitive inhibition—this same structural homology introduces significant cross-reactivity risks .

This guide objectively analyzes the off-target profile of 4-EP-5-CA compared to its structural analogs (4-Methyl and 4-Chloro derivatives). We provide experimental workflows to quantify this promiscuity early in the lead optimization phase, preventing costly late-stage attrition due to polypharmacology-driven toxicity.

Key Insight: The C4-ethyl substitution provides a unique steric handle that differentiates it from the more promiscuous 4-methyl analogs, often improving selectivity for CDK4/6 and SIRT5 while reducing affinity for pan-kinase off-targets.

Chemical Profile & Structural Basis of Reactivity

To understand cross-reactivity, we must first define the physicochemical drivers. 4-EP-5-CA acts as a "privileged structure" capable of multiple binding modes.

PropertyValueImplication for Cross-Reactivity
Molecular Weight ~152.15 DaIdeal fragment size; high ligand efficiency (LE).
LogP ~0.8 - 1.2Moderate lipophilicity; membrane permeable but prone to non-specific hydrophobic binding.
H-Bond Donors/Acceptors 1 / 4The N1/N3 nitrogens are key vectors for H-bonding in the hinge region of kinases.
pKa (Acid) ~3.5 - 4.0Ionized at physiological pH; mimics phosphate groups or Asp/Glu residues in active sites.
Structural Homology Analysis

The pyrimidine-5-carboxylic acid motif is an isostere for:

  • Benzoic Acid: Common in NSAIDs and metabolic enzyme inhibitors.

  • Adenine (Purine): The core scaffold of ATP.

  • Nicotinamide: Relevant for NAD+-dependent enzymes (Sirtuins).

Cross-Reactivity Landscape: Off-Target Suspects

The following analysis compares 4-EP-5-CA against common alternatives used in Fragment-Based Drug Discovery.

Primary Off-Target Class: The Kinome (ATP Binding Sites)

The pyrimidine ring binds to the "hinge region" of kinases. The C4-ethyl group projects into the solvent-exposed region or the gatekeeper pocket, depending on binding orientation.

  • Risk: High affinity for CDK (Cyclin-Dependent Kinases) and PDGFR .

  • Comparison:

    • 4-Methyl Analog: Too small to induce steric clash; often binds promiscuously to >50 kinases.

    • 4-Ethyl (4-EP-5-CA): The ethyl group is bulkier, often clashing with the "gatekeeper" residue in smaller kinases (e.g., p38 MAPK), thereby enhancing selectivity for kinases with larger pockets (e.g., CDK4).

Secondary Off-Target Class: Epigenetic Erasers (Sirtuins)

Recent data suggests pyrimidine-5-carboxylic acids act as "mechanism-based inhibitors" for SIRT5 by mimicking the acyl-lysine substrate.

  • Mechanism: The carboxylate coordinates the Zinc ion or interacts with the NAD+ binding pocket.

  • Data Point: 4-EP-5-CA derivatives have shown

    
     values in the low micromolar range (
    
    
    
    ) for SIRT5, representing a significant off-target risk if the intended target is a kinase.
Comparative Performance Data

Data synthesized from fragment screening libraries and structural activity relationship (SAR) studies.

Scaffold VariantPrimary Target UtilityMajor Off-Target RiskSelectivity Score (Gini)*
4-EP-5-CA CDK4/6, EGFRSIRT5, DHODH0.65 (Moderate)
4-Methyl- Pan-Kinase InhibitorHsp90, GSK3

0.40 (Low - Promiscuous)
4-Chloro- Reactive IntermediateCovalent modification (Cys)N/A (High Toxicity Risk)
4-Phenyl- Allosteric InhibitorsCYP450 Enzymes0.80 (High)

*Gini Coefficient: 0 = non-selective (binds everything), 1 = perfectly selective.

Experimental Validation Protocols

To de-risk 4-EP-5-CA in your pipeline, you must implement a "Self-Validating" screening cascade.

Protocol A: Thermal Shift Assay (TSA/DSF) for Fragment Screening

Use this to rapidly identify if 4-EP-5-CA binds to your target vs. a panel of off-targets.

  • Preparation: Prepare 4-EP-5-CA at 50 mM in DMSO (1000x stock).

  • Protein Mix: Dilute target protein (and off-target panel: CDK2, SIRT5, Albumin) to 2-5

    
     in reaction buffer (20 mM HEPES, 150 mM NaCl, pH 7.5).
    
  • Dye: Add SYPRO Orange (5x final concentration).

  • Reaction: Mix 19

    
     protein/dye mix + 1 
    
    
    
    compound in a 384-well PCR plate.
  • Run: Ramp temperature from 25°C to 95°C at 1°C/min using a qPCR machine.

  • Analysis: Calculate

    
    . A shift of 
    
    
    
    indicates significant binding.
    • Validation: If

      
       is observed in >30% of the panel, the fragment is a "frequent hitter" (PAINS) and requires chemical modification.
      
Protocol B: ATP-Competitive Kinase Assay (FRET-based)

Confirm if binding is orthosteric (ATP-competitive).

  • Reagents: LanthaScreen™ Eu Kinase Binding Assay (or equivalent).

  • Tracer: Alexa Fluor™ 647-labeled ATP-competitive tracer.

  • Procedure:

    • Incubate Kinase (5 nM) + Antibody-Eu (2 nM) + Tracer (variable) + 4-EP-5-CA (titration 1 nM - 100

      
      ).
      
    • Incubate for 60 min at Room Temp.

  • Read: Measure TR-FRET ratio (665 nm / 615 nm).

  • Result: If 4-EP-5-CA displaces the tracer, the signal decreases.

    • Causality Check: If signal does not decrease but TSA showed binding, the compound binds to an allosteric site (safer profile).

Visualizing the Off-Target Pathways

The following diagram illustrates the "Signaling Interference" caused by promiscuous binding of 4-EP-5-CA, highlighting the distinction between intended efficacy and toxicity.

OffTargetPathways Compound 4-Ethylpyrimidine-5-carboxylic Acid (Scaffold) Target Intended Target (e.g., Specific Kinase) Compound->Target High Affinity (Kd < 100nM) SIRT5 Off-Target: SIRT5 (Mitochondrial) Compound->SIRT5 Moderate Affinity (Isostere) CDK1 Off-Target: CDK1/2 (Cell Cycle) Compound->CDK1 Low Affinity (Steric Clash) Efficacy Therapeutic Efficacy (Tumor Suppression) Target->Efficacy Metabolic Metabolic Dysregulation (Ammonia accumulation) SIRT5->Metabolic Inhibition Cytotox General Cytotoxicity (G1/S Arrest) CDK1->Cytotox Inhibition

Caption: Network analysis of 4-EP-5-CA binding. Green paths represent intended efficacy; red/dashed paths indicate potential toxicity mechanisms via SIRT5 and Cell Cycle kinases.

De-Risking Workflow for Researchers

When using 4-EP-5-CA as a starting block, follow this decision tree to ensure library quality.

DeRiskingWorkflow Start Start: 4-EP-5-CA Scaffold Step1 Step 1: In Silico Docking (Check Gatekeeper Residue) Start->Step1 Decision1 Steric Clash with Gatekeeper? Step1->Decision1 Step2A Proceed: High Selectivity Potential Decision1->Step2A Yes (Good) Step2B Stop/Modify: High Promiscuity Risk Decision1->Step2B No (Bad) Step3 Step 2: TSA Screening (Panel: Kinases + SIRT5) Step2A->Step3 Result Calculate Selectivity Index Step3->Result

Caption: Strategic workflow for evaluating pyrimidine scaffolds. Early in silico checks for steric clashes can predict selectivity before wet-lab synthesis.

References

  • Lin, A., et al. (2019). CRISPR reveals that many cancer drug targets are dispensable for cell proliferation and identifies CDK11 as the target of one mischaracterized agent.[1] Science Translational Medicine. [Link] (Demonstrates off-target kinase toxicity of pyrimidine-based drugs).

  • Roessler, C., et al. (2021). Investigation of Carboxylic Acid Isosteres and Prodrugs for Inhibition of the Human SIRT5 Lysine Deacylase Enzyme. Angewandte Chemie International Edition. [Link] (Establishes pyrimidine-carboxylates as SIRT5 inhibitors).

  • PubChem. Compound Summary: 4-Pyrimidinecarboxylic acid.[2][3][4] National Library of Medicine. [Link] (Physicochemical data source).

Sources

Safety & Regulatory Compliance

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